N-Acetyl-L-aspartic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Acetyl-L-aspartic Acid-d3: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid in the central nervous system and a widely recognized biomarker for neuronal health and viability.[1][2] Its deuterated form, N-Acetyl-L-aspartic acid-d3 (NAA-d3), serves as a critical tool in neuroscience research, primarily as an internal standard for precise quantification of endogenous NAA and as a tracer for studying its metabolic turnover. This technical guide provides an in-depth overview of NAA and NAA-d3, their functions in neuroscience, detailed experimental protocols for their analysis, and a summary of quantitative data in healthy and diseased states.
Introduction to N-Acetyl-L-aspartic Acid (NAA) and its Deuterated Analog
N-Acetyl-L-aspartic acid is a derivative of aspartic acid synthesized predominantly in neuronal mitochondria from L-aspartate and acetyl-Coenzyme A (acetyl-CoA).[3][4] While its precise functions are still under investigation, NAA is implicated in several key neurobiological processes, including:
-
Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, where it is catabolized by the enzyme aspartoacylase (ASPA) to provide acetate for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[3][4][5]
-
Energy Metabolism: NAA metabolism is linked to mitochondrial energy production. The synthesis of NAA is an energy-intensive process, and its levels are closely correlated with ATP concentrations, suggesting a role in neuronal energetics.[3]
-
Neuronal Osmoregulation: NAA contributes to the maintenance of fluid balance within the brain.[6]
-
Axon-Glial Signaling: The transfer of NAA from neurons to glial cells represents a form of metabolic communication crucial for the health and function of both cell types.[1][3][6]
This compound is a stable isotope-labeled version of NAA where three hydrogen atoms on the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it behaves chemically identically to endogenous NAA but can be distinguished by its higher mass. It is also used as a tracer to study the dynamics of NAA synthesis and turnover in vivo.
Functional Role of NAA in Neuroscience
Biomarker of Neuronal Health and Dysfunction
Proton magnetic resonance spectroscopy (¹H-MRS) is a non-invasive technique that can measure the concentration of various metabolites in the brain, with NAA producing the most prominent signal in a healthy brain.[7] A decrease in the NAA signal is a well-established indicator of neuronal loss or dysfunction and is observed in a wide range of neurological disorders, including:
-
Alzheimer's Disease: Reduced NAA levels are consistently found in various brain regions of Alzheimer's patients, correlating with disease severity.[2][8][9][10][11]
-
Multiple Sclerosis: Decreased NAA concentrations are observed in both lesions and normal-appearing white matter, reflecting axonal damage.[12][13][14]
-
Traumatic Brain Injury, Stroke, and Epilepsy: A reduction in NAA is a common finding in these conditions, indicating neuronal injury.
Role in Myelination
The synthesis of NAA in neurons and its subsequent catabolism in oligodendrocytes highlight its crucial role in myelination. The acetate derived from NAA is a key building block for the lipids that form the myelin sheath.[3][4][5] Dysregulation of this process is evident in Canavan disease, a rare genetic disorder caused by a deficiency in the ASPA enzyme, leading to a toxic buildup of NAA and severe developmental abnormalities due to failed myelination.[2][4]
Quantitative Data on NAA Concentrations
The concentration of NAA varies across different brain regions and is altered in various neurological conditions. The following tables summarize key quantitative findings from the literature.
| Brain Region | NAA Concentration (mM, Mean ± SD) | Reference(s) |
| Gray Matter | ||
| Global Average | 14.3 ± 1.1 | [15] |
| Occipital Cortex | 10.1 ± 1.0 | [16] |
| Frontal Cortex | 8.4 ± 0.9 | [16] |
| Parietal Cortex | 8.2 ± 1.0 | [16] |
| White Matter | ||
| Global Average | 9.5 ± 1.0 | [15] |
| Frontal Lobe | 8.1 ± 0.9 | [16] |
| Parietal Lobe | 8.0 ± 1.0 | [16] |
| Occipital Lobe | 7.8 ± 0.9 | [16] |
| Condition | Brain Region | NAA Concentration/Ratio (Mean ± SD) | Comparison to Controls | Reference(s) |
| Alzheimer's Disease | Whole Brain | 10.1 ± 2.9 mM | 29% decrease | [8] |
| Mild Cognitive Impairment (MCI) | 10.5 ± 3.0 mM | 25% decrease | [8] | |
| Frontal Cortex (NAA/Cr) | Significantly lower (p=0.011) | Lower | [11] | |
| Multiple Sclerosis | Normal-Appearing White Matter (RRMS) | 12.4 ± 0.5 mM | No significant difference | [12] |
| Normal-Appearing White Matter (SPMS) | 8.6 ± 0.7 mM | Significant decrease | [12] | |
| Clinically Isolated Syndrome (NAWM) | 13.42 mmol/L | 7.5% decrease | [14] | |
| Early MS (NAWM) | Not specified | 12% decrease | [14] |
Experimental Protocols
Quantification of NAA and NAA-d3 by LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of NAA in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with NAA-d3 as an internal standard.
4.1.1. Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Brain tissue homogenization buffer (e.g., ice-cold 90% methanol)
-
Centrifuge tubes
-
Homogenizer
-
LC-MS/MS system (e.g., Agilent 1100 Series LC coupled to an Ion Trap XCT mass spectrometer)[17]
4.1.2. Sample Preparation
-
Weigh a small amount of frozen brain tissue (e.g., 0.1 mg).
-
Add a known amount of NAA-d3 internal standard solution to the tissue.
-
Add ice-cold homogenization buffer (e.g., 1 mL of 90% methanol).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 5000 x g) for 10 minutes at 4°C.
-
Collect the supernatant. To ensure complete removal of insoluble fractions, a second centrifugation step may be performed.[18]
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., derivatization) if necessary to improve chromatographic performance.[19]
4.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable column (e.g., a pentafluorophenyl column) with a gradient elution of mobile phases such as water and methanol containing a small percentage of formic acid or ammonium formate to achieve good separation of NAA.[20]
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both NAA and NAA-d3.
-
Quantification: Create a calibration curve using known concentrations of NAA standard. The concentration of NAA in the samples is determined by the ratio of the peak area of endogenous NAA to the peak area of the NAA-d3 internal standard, interpolated from the calibration curve.
In Vivo Measurement of NAA using ¹H-MRS
This protocol provides a general workflow for the absolute quantification of NAA in the human brain using single-voxel proton magnetic resonance spectroscopy (¹H-MRS).
4.2.1. Equipment and Software
-
Clinical MRI scanner (e.g., 1.5T, 3T, or 7T) equipped for ¹H-MRS
-
Proton head coil
-
Software for spectral data processing and quantification (e.g., LCModel)[21]
4.2.2. Data Acquisition
-
Patient Positioning and Shimming: Position the subject comfortably in the scanner. Perform automated or manual shimming of the magnetic field over the volume of interest (VOI) to achieve a narrow water line width, which is crucial for good spectral quality.
-
Voxel Placement: Acquire anatomical MR images (e.g., T1-weighted) to guide the placement of the MRS voxel in the desired brain region (e.g., posterior cingulate cortex, frontal white matter).
-
MRS Sequence: Use a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence with appropriate parameters. Typical parameters might include:
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30-35 ms (short TE) or 135-144 ms (long TE)
-
Number of averages: 128 or more to ensure a good signal-to-noise ratio.
-
-
Water Suppression: Employ a water suppression technique to minimize the large water signal and allow for the detection of lower concentration metabolites.
-
Water Reference Scan: Acquire an unsuppressed water signal from the same VOI to be used as an internal concentration reference.
4.2.3. Data Processing and Quantification
-
Spectral Processing: The raw data is Fourier transformed to produce a frequency spectrum. Phase and frequency correction are applied.
-
Metabolite Quantification: Use a spectral fitting software like LCModel to fit a basis set of known metabolite spectra to the acquired spectrum. This allows for the determination of the concentration of individual metabolites, including NAA.
-
Absolute Quantification: The absolute concentration of NAA is calculated by referencing its signal intensity to the unsuppressed water signal from the same voxel, taking into account tissue water content and relaxation effects.
In Vivo Measurement of NAA-d3 Turnover
This protocol describes a method for measuring the turnover rate of NAA in vivo using deuterated glucose as a precursor and mass spectrometry.
4.3.1. Experimental Design
-
Administer a stable isotope-labeled precursor, such as [1-¹³C]glucose, to the subject (e.g., via intravenous infusion).[8] This allows for the incorporation of the label into the acetyl group of newly synthesized NAA.
-
Collect biological samples (e.g., brain tissue biopsies in animal models, or potentially cerebrospinal fluid in humans) at different time points after the start of the infusion.
-
Analyze the samples to measure the isotopic enrichment of NAA over time.
4.3.2. Sample Analysis
-
Prepare the samples as described in the LC-MS/MS protocol (Section 4.1.2).
-
Use LC-MS/MS to separate and detect both the unlabeled (endogenous) and the labeled (newly synthesized) NAA.
-
Determine the ratio of labeled to unlabeled NAA at each time point.
4.3.3. Data Analysis
-
Plot the isotopic enrichment of NAA as a function of time.
-
Fit the data to a kinetic model to calculate the turnover rate of NAA. A one-compartment model with a precursor pool can be used, where the rate of change of labeled NAA is a function of the synthesis rate and the isotopic enrichment of the acetyl-CoA precursor pool.[8]
Signaling and Metabolic Pathways
NAA Metabolism and its Link to the Citric Acid Cycle
NAA is synthesized in neuronal mitochondria from aspartate and acetyl-CoA, a key hub in cellular metabolism. The acetate from NAA catabolism in oligodendrocytes can be used for the synthesis of acetyl-CoA, which then enters the citric acid cycle for energy production or is used for lipid synthesis.
Caption: Metabolic pathway of N-Acetyl-L-aspartic acid (NAA) synthesis and catabolism.
Axon-Glial Metabolic Communication
The transfer of NAA from neurons to oligodendrocytes is a key aspect of axon-glial communication. This metabolic support from neurons is essential for the maintenance of myelin by oligodendrocytes. While a specific signaling receptor for NAA has not been definitively identified, the process itself acts as a crucial communication pathway.
Caption: Conceptual workflow of NAA-mediated axon-glial metabolic communication.
Conclusion
N-Acetyl-L-aspartic acid and its deuterated form, NAA-d3, are indispensable molecules in modern neuroscience research. As a robust biomarker of neuronal health, NAA provides critical insights into the pathophysiology of a wide array of neurological disorders. The use of NAA-d3 as an internal standard and metabolic tracer enables precise and dynamic studies of NAA metabolism, offering a deeper understanding of its role in myelination, energy metabolism, and axon-glial communication. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the complexities of the nervous system and develop novel therapeutic strategies for neurological diseases.
References
- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global N-Acetylaspartate in Normal Subjects, Mild Cognitive Impairment and Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetic resonance spectroscopy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lower Posterior Cingulate N-Acetylaspartate to Creatine Level in Early Detection of Biologically Defined Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolite Profile of Alzheimer’s Disease in the Frontal Cortex as Analyzed by HRMAS 1H NMR [frontiersin.org]
- 12. Reduced NAA-Levels in the NAWM of Patients with MS Is a Feature of Progression. A Study with Quantitative Magnetic Resonance Spectroscopy at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetic Resonance Spectroscopy in the Monitoring of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Axonal Damage But No Increased Glial Cell Activity in the Normal-Appearing White Matter of Patients with Clinically Isolated Syndromes Suggestive of Multiple Sclerosis Using High-Field Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. e-century.us [e-century.us]
- 18. academic.oup.com [academic.oup.com]
- 19. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsna.org [pubs.rsna.org]
An In-depth Technical Guide to N-Acetyl-L-aspartic acid-d3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is the deuterium-labeled form of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative found predominantly in the central nervous system. Due to its chemical and metabolic properties, NAA-d3 serves as a critical tool in neuroscience research and clinical diagnostics, primarily as an internal standard for the precise quantification of endogenous NAA. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of NAA-d3, with a focus on its use in mass spectrometry-based analytical methods.
Chemical Structure and Properties
This compound is structurally identical to its endogenous counterpart, with the exception of three deuterium atoms replacing the three hydrogen atoms on the acetyl methyl group. This isotopic labeling results in a predictable mass shift, enabling its differentiation from unlabeled NAA in mass spectrometry.
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆D₃NO₅ | [1][2] |
| Molecular Weight | 178.16 g/mol | [1][2] |
| CAS Number | 284665-15-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [2] |
| Isotopic Purity | Typically ≥98% atom D | [3] |
| Solubility | Soluble in DMSO and Methanol (slightly) | [4] |
| Storage | Recommended at -20°C for long-term storage | [1][2] |
Synthesis of this compound
While specific proprietary synthesis methods may vary between manufacturers, a common approach for the synthesis of this compound involves the acetylation of L-aspartic acid using a deuterated acetylating agent.
Hypothetical Synthesis Protocol:
A plausible synthetic route involves the reaction of L-aspartic acid with acetic anhydride-d6 in an appropriate solvent system. The amino group of L-aspartic acid acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride-d6, leading to the formation of this compound and acetic acid-d3 as a byproduct.
dot
Caption: Hypothetical synthesis workflow for this compound.
Metabolic Role of N-Acetyl-L-aspartic acid
NAA is synthesized in the mitochondria of neurons from L-aspartic acid and acetyl-CoA, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase. Following its synthesis, NAA is transported into the cytoplasm and then to the extracellular space. It is subsequently taken up by oligodendrocytes and astrocytes, where it is hydrolyzed by the enzyme aspartoacylase into acetate and L-aspartic acid. The acetate is a crucial source for the synthesis of fatty acids and myelin in oligodendrocytes.[5] NAA also serves as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[5]
dot
Caption: Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Experimental Protocols: Quantification of NAA using NAA-d3 as an Internal Standard
The primary application of NAA-d3 is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous NAA in biological samples.[6] This method is widely used in clinical research, particularly for the diagnosis and monitoring of Canavan disease, a neurodegenerative disorder characterized by the accumulation of NAA.[6]
General Experimental Workflow
dot
Caption: General workflow for NAA quantification using NAA-d3.
Sample Preparation Protocols
1. Urine Samples (Dilute-and-Shoot Method)
This is a simple and rapid method suitable for urine samples.
-
Protocol:
-
To a specific volume of urine (e.g., 10 µL), add a known amount of this compound solution.
-
Dilute the mixture with an appropriate solvent (e.g., the initial mobile phase for LC-MS).
-
Vortex the sample thoroughly.
-
The sample is now ready for direct injection into the LC-MS/MS system.
-
2. Cerebrospinal Fluid (CSF) Samples
-
Protocol:
-
Thaw CSF samples on ice.
-
To a defined volume of CSF (e.g., 50 µL), add a known amount of this compound solution.
-
Add a protein precipitation agent, such as acetonitrile or methanol (typically 3-4 volumes).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS or GC-MS analysis.
-
3. Brain Tissue Samples
-
Protocol:
-
Accurately weigh a frozen brain tissue sample.
-
Add a known amount of this compound solution.
-
Add a suitable homogenization buffer (e.g., a mixture of methanol and water).
-
Homogenize the tissue thoroughly using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Instrumental Analysis
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Setting |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| MS/MS Transition (NAA) | m/z 174 -> 88 |
| MS/MS Transition (NAA-d3) | m/z 177 -> 89 or 177 -> 91 |
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of NAA, derivatization is required prior to GC-MS analysis. A common method is silylation.
-
Derivatization Protocol (Silylation):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
The derivatized sample is then ready for injection into the GC-MS system.
-
| Parameter | Typical Setting |
| Column | DB-5ms or similar non-polar column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped temperature program (e.g., initial temp 80°C, ramp to 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (NAA derivative) | Specific fragment ions of the derivatized NAA |
| Monitored Ions (NAA-d3 derivative) | Corresponding fragment ions of the derivatized NAA-d3 |
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of neuroscience and metabolic disorders. Its well-defined chemical and physical properties, combined with its role as a stable isotope-labeled internal standard, enable the highly accurate and precise quantification of endogenous NAA. The experimental protocols outlined in this guide provide a solid foundation for the application of NAA-d3 in various research and diagnostic settings, contributing to a better understanding of neurological health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stable isotope dilution analysis of N-acetylaspartic acid in CSF, blood, urine and amniotic fluid: accurate postnatal diagnosis and the potential for prenatal diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of N-Acetyl-L-aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a crucial internal standard for mass spectrometry-based bioanalytical studies.[1] The precise quantification of endogenous N-Acetyl-L-aspartic acid (NAA), a significant metabolite in the central nervous system, relies on the availability of high-purity, stable isotope-labeled standards like NAA-d3.[1] This document details plausible synthetic routes, experimental protocols, and methods for determining isotopic purity, aimed at providing researchers and drug development professionals with the necessary information for its preparation and quality control.
Introduction
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the brain and serves as a marker for neuronal health and viability.[1] Its deuterated isotopologue, this compound, where three hydrogen atoms are replaced by deuterium, is an ideal internal standard for mass spectrometry.[1][2] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis.[1] This guide outlines the chemical synthesis of NAA-d3 and the analytical techniques used to ensure its high isotopic purity.
Synthesis of this compound
The synthesis of this compound is a two-step process that first involves the deuteration of the L-aspartic acid backbone, followed by the N-acetylation of the deuterated intermediate.
Step 1: Deuteration of L-Aspartic Acid
Several methods can be employed for the deuteration of amino acids. A common and effective approach involves acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent.
Experimental Protocol: Acid-Catalyzed Deuteration
-
Dissolution: Suspend L-aspartic acid in deuterium oxide (D₂O).
-
Acidification: Add a deuterated acid, such as deuterium chloride (DCl) or deuterated sulfuric acid (D₂SO₄), to the suspension.
-
Heating: Heat the mixture to reflux for an extended period (typically 24-48 hours) to facilitate the exchange of the protons at the α and β positions with deuterium from the solvent.
-
Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α- and β-protons.
-
Work-up: After the desired level of deuteration is achieved, the solvent is removed under reduced pressure. The resulting L-aspartic acid-d3 is then washed with a suitable solvent and dried.
Step 2: N-Acetylation of L-Aspartic acid-d3
The deuterated L-aspartic acid is then acetylated to yield the final product, this compound.
Experimental Protocol: N-Acetylation
-
Suspension: Suspend the dried L-aspartic acid-d3 in an appropriate solvent, such as acetic acid.
-
Acetylation: Add acetic anhydride to the suspension. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Time: The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification: The resulting this compound can be purified by recrystallization from a suitable solvent system, such as acetic acid/water, to yield a white, crystalline solid.[3]
A Chinese patent describes a high-yield synthesis of (non-deuterated) N-acetyl-L-aspartic acid using a three-step process involving protection, acylation, and deprotection, with reported yields as high as 87.8%.[3] While this patented method is for the non-deuterated compound, the general principles of acylation and purification can be adapted for the deuterated analogue.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound.[4] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the deuterated (M+3) and non-deuterated (M) species can be determined, allowing for the calculation of the isotopic purity.
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.
-
Chromatography: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Mass Spectral Analysis: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.
-
Data Analysis: Determine the integrated peak areas for the molecular ions of the d3, d2, d1, and d0 species and calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ²H NMR spectroscopy can be used to confirm the position of deuteration and assess the isotopic purity.
Experimental Protocol: Isotopic Purity by NMR
-
¹H NMR: Dissolve a known amount of the synthesized this compound in a suitable NMR solvent (e.g., D₂O). The absence or significant reduction of proton signals at the α and β positions confirms successful deuteration.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the α and β positions, confirming their presence and providing information about their chemical environment.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and analysis of this compound based on available literature for similar compounds and general synthetic methods.
| Parameter | Method | Reagents | Typical Yield | Reference |
| Synthesis | Two-step: Deuteration followed by Acetylation | L-Aspartic acid, D₂O, DCl, Acetic Anhydride | 70-90% | Inferred from general methods and patent data[3][5] |
| Parameter | Method | Typical Purity | Reference |
| Isotopic Purity | High-Resolution Mass Spectrometry | >98 atom % D | Commercial product specifications[6][7] |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >97% | Commercial product specifications[6] |
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Analytical Workflow
The following diagram illustrates the workflow for determining the isotopic purity of this compound.
Caption: Analytical workflow for isotopic purity determination.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of alpha, beta-deuterated 15N amino acids using a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]
- 7. N-Acetyl-L-aspartic acid-2,3,3-d3 98 atom % D | 284665-15-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Core Differences Between N-Acetyl-L-aspartic acid and its Deuterated Form
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-aspartic acid (NAA) is a highly abundant amino acid derivative in the central nervous system (CNS), where it plays a crucial role in various metabolic processes.[1] It is synthesized in neurons and subsequently catabolized in oligodendrocytes, providing a source of acetate for myelin lipid synthesis.[2] Dysregulation of NAA metabolism is a hallmark of Canavan disease, a rare and fatal neurodegenerative disorder caused by the deficiency of the enzyme aspartoacylase (ASPA).[3] This guide provides a detailed technical comparison of NAA and its deuterated form (d-NAA), focusing on the scientific rationale for deuteration, the expected impact on its physicochemical and pharmacokinetic properties, and detailed experimental protocols for their comparative analysis.
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a well-established approach in drug development to favorably alter the metabolic profile of a compound.[4] This modification, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).[5][6] Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure.[4] This guide will explore the theoretical and practical implications of deuterating NAA.
Physicochemical Properties
The introduction of deuterium atoms into the structure of NAA is expected to have a minimal impact on its fundamental physicochemical properties, with the most notable difference being a slight increase in molecular weight. Other properties such as pKa and lipophilicity (logP) are not anticipated to change significantly.
| Property | N-Acetyl-L-aspartic acid (NAA) | Deuterated N-Acetyl-L-aspartic acid (d-NAA) | Reference(s) |
| Molecular Formula | C₆H₉NO₅ | C₆H₆D₃NO₅ | [3],[2] |
| Molecular Weight ( g/mol ) | 175.14 | 178.16 | [3],[2] |
| Melting Point (°C) | 137 - 140 | Not reported, expected to be similar to NAA | [3] |
| pKa | 3.142 | Not reported, expected to be similar to NAA | [3] |
| logP | -2.209 | Not reported, expected to be similar to NAA | [3] |
Metabolic and Signaling Pathways
Metabolic Pathway of N-Acetyl-L-aspartic acid
NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase.[2] It is then transported out of the neurons and into oligodendrocytes, where it is hydrolyzed by aspartoacylase into L-aspartate and acetate.[2] The acetate is then available for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[2]
Signaling Pathway of N-Acetylaspartylglutamate (NAAG)
NAA also serves as a precursor for the synthesis of the dipeptide N-acetylaspartylglutamate (NAAG), a highly concentrated neurotransmitter in the brain.[7] NAAG is synthesized from NAA and glutamate and is involved in the modulation of glutamatergic neurotransmission.[5] It acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to an inhibition of glutamate release.[5][8] This pathway represents a negative feedback loop to control excessive glutamatergic signaling.[9]
The Kinetic Isotope Effect and its Implications for Deuterated NAA
The primary rationale for deuterating NAA is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and a higher dissociation energy than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[5][6]
For NAA, deuteration of the acetyl group (d₃-NAA) would likely slow its hydrolysis by aspartoacylase. This is because the enzymatic mechanism involves the cleavage of a C-H bond in the acetyl moiety. A slower rate of degradation would lead to a longer half-life and increased exposure of NAA in the body.
Comparative Analysis: Metabolic Stability and Pharmacokinetics (Theoretical)
In the absence of direct experimental data comparing the metabolic stability and pharmacokinetics of NAA and d-NAA, a theoretical comparison can be made based on the principles of the kinetic isotope effect.
Metabolic Stability
In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are used to determine the intrinsic clearance of a compound.[10] For d-NAA, a lower intrinsic clearance and a longer half-life are predicted compared to NAA.
| Parameter | N-Acetyl-L-aspartic acid (NAA) | Deuterated N-Acetyl-L-aspartic acid (d-NAA) (Predicted) |
| In Vitro Half-life (t½) | Shorter | Longer |
| Intrinsic Clearance (CLint) | Higher | Lower |
Pharmacokinetics
In vivo pharmacokinetic studies in animal models are used to determine how a compound is absorbed, distributed, metabolized, and excreted. For d-NAA administered orally, a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), and a greater area under the plasma concentration-time curve (AUC) are anticipated compared to NAA.
| Parameter | N-Acetyl-L-aspartic acid (NAA) | Deuterated N-Acetyl-L-aspartic acid (d-NAA) (Predicted) |
| Maximum Plasma Concentration (Cmax) | Lower | Higher |
| Time to Maximum Plasma Concentration (Tmax) | Shorter | Longer |
| Area Under the Curve (AUC) | Lower | Higher |
| Bioavailability | Lower | Higher |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the properties of NAA and d-NAA.
Experimental Workflow
In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of NAA and d-NAA.
Materials:
-
NAA and d-NAA
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., a structurally similar deuterated compound not being tested)
Procedure:
-
Prepare working solutions of NAA and d-NAA in phosphate buffer.
-
In a 96-well plate, add the liver microsomal suspension to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression will give the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of NAA and d-NAA following oral administration.
Materials:
-
NAA and d-NAA
-
Vehicle for oral administration (e.g., water)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer a single oral dose of NAA or d-NAA to separate groups of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Process the blood to obtain plasma and store at -80°C until analysis.
Data Analysis:
-
Quantify the plasma concentrations of NAA or d-NAA at each time point using a validated LC-MS/MS method.
-
Plot the mean plasma concentration versus time for each compound.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
LC-MS/MS Quantification of N-Acetyl-L-aspartic acid
Objective: To accurately quantify NAA and d-NAA in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase or HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve good separation
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NAA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 174.0 -> 130.0)
-
d-NAA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 177.0 -> 133.0)
-
Internal Standard: Appropriate precursor and product ions
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Precipitate proteins by adding a 3-fold volume of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Conclusion
The deuteration of N-Acetyl-L-aspartic acid presents a promising strategy to modulate its metabolic fate. Based on the well-established kinetic isotope effect, d-NAA is expected to exhibit greater metabolic stability and an improved pharmacokinetic profile compared to its non-deuterated counterpart. This could have significant implications for its use as a research tool and potentially as a therapeutic agent in conditions where sustained levels of NAA might be beneficial. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of NAA and d-NAA, which is essential to validate these theoretical advantages and to fully characterize this novel molecule for research and drug development applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acetyl-L-aspartic Acid-d3|CAS 284665-15-2 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
The Role of N-Acetyl-L-aspartic Acid as a Biomarker in Neurological Disorders: A Technical Guide
Introduction
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), primarily localized within neurons.[1] Its high concentration and relative specificity to neuronal cells have established it as a crucial non-invasive biomarker for neuronal health, density, and viability.[1][2] The quantification of NAA, predominantly through magnetic resonance spectroscopy (MRS), allows for the in vivo assessment of neuronal integrity.[3] Altered levels of NAA are consistently observed in a wide spectrum of neurological disorders, reflecting underlying pathological processes such as neuronal loss, axonal damage, or metabolic dysfunction.[1][4][5] This technical guide provides an in-depth overview of the biochemistry of NAA, the analytical methodologies for its quantification, and its established role as a biomarker in various neurological conditions, including Canavan disease, Alzheimer's disease, Huntington's disease, multiple sclerosis, and traumatic brain injury.
The Biochemistry of N-Acetyl-L-aspartic Acid
The metabolic pathway of NAA is a finely tuned process involving its synthesis in neurons and subsequent degradation in oligodendrocytes, highlighting a key aspect of neuron-glia metabolic coupling.
Synthesis of NAA
NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA.[6] This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase, which is encoded by the NAT8L gene.[7][8][9] The synthesis of NAA is closely linked to mitochondrial energy metabolism.[6]
Degradation of NAA
Following its synthesis, NAA is transported from neurons to oligodendrocytes. Within the cytoplasm of these glial cells, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into L-aspartate and acetate.[6][10] The released acetate is a critical precursor for the synthesis of fatty acids and steroids, which are essential components for myelin production and maintenance.[4][10]
Proposed Functions of NAA
The precise physiological roles of NAA are multifaceted and continue to be an area of active research. Key proposed functions include:
-
Source of Acetate for Myelination: NAA serves as a carrier of acetyl groups from neuronal mitochondria to oligodendrocytes for myelin lipid synthesis.[4][10]
-
Neuronal Osmolyte: Due to its high concentration, NAA contributes to the maintenance of fluid balance within neurons.[11][12]
-
Energy Metabolism: NAA metabolism is linked to mitochondrial energy production from glutamate.[4]
-
Precursor for NAAG Synthesis: NAA is a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the brain.[4][12]
References
- 1. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular N-Acetylaspartate in Human Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defective N-acetylaspartate catabolism reduces brain acetate levels and myelin lipid synthesis in Canavan's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-specific production of N-acetylaspartate via NAT8L overexpression in non-small cell lung cancer and its potential as a circulating biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifemapsc.com [lifemapsc.com]
- 9. uniprot.org [uniprot.org]
- 10. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
N-Acetyl-L-aspartic Acid (NAA) Metabolism: A Neuronal-Glial Axis for Myelination and Brain Energetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acids in the central nervous system (CNS), primarily synthesized in neurons and catabolized in glial cells, particularly oligodendrocytes. This distinct metabolic compartmentalization underscores a crucial neuron-glia interaction essential for brain development, myelination, and energy homeostasis. This technical guide provides a comprehensive overview of the core aspects of NAA metabolism, detailing the key enzymes, cellular players, and functional implications. It includes structured quantitative data, detailed experimental protocols for studying NAA metabolism, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
The Core Metabolism of N-Acetyl-L-aspartic Acid
The metabolism of NAA is characterized by a tightly regulated interplay between neurons and glial cells, primarily oligodendrocytes.
Synthesis in Neurons
NAA is synthesized from L-aspartate and acetyl-CoA in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L) .[1][2] This process is predominantly localized to the neuronal mitochondria.[3][4] The synthesis of NAA in neurons serves multiple purposes, including the regulation of mitochondrial energy metabolism and as a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[1][5]
Transport to Glial Cells
Following its synthesis, NAA is transported out of neurons and into adjacent glial cells, with oligodendrocytes being the primary destination.[1][4] This transport is a critical step in the metabolic pathway, facilitating the transfer of acetyl groups from neurons to the cells responsible for myelination. The specific transporters involved in the efflux of NAA from neurons and its uptake by oligodendrocytes are not yet fully elucidated and represent an active area of research.
Catabolism in Oligodendrocytes
Within the cytoplasm and nucleus of oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into L-aspartate and acetate.[6][7] The expression of ASPA is largely restricted to oligodendrocytes, creating a metabolic sink for neuronal NAA.[8][9]
The Role of Acetate in Myelination
The acetate produced from NAA catabolism is a vital precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[1][6] This NAA-derived acetate is activated to acetyl-CoA, which then enters the lipid synthesis pathways within oligodendrocytes.[4] This metabolic linkage is particularly crucial during postnatal brain development when myelination is most active.[1][10] Deficiencies in this pathway, as seen in the genetic disorder Canavan disease, lead to severe dysmyelination.[6][11]
Quantitative Data on NAA Metabolism
The following tables summarize key quantitative data related to NAA concentration and the kinetic properties of the enzymes involved in its metabolism.
| Parameter | Value | Brain Region/Cell Type | Reference |
| NAA Concentration | 8.0 - 12.0 mM | Human Brain | [12] |
| 8.0 - 8.9 mM | Human Cortical White and Gray Matter | [4] | |
| 10.1 ± 1.0 mM | Human Occipital Gray Matter | [4] | |
| NAAG Concentration | 1.5 - 2.7 mM | Human White Matter | [4] |
| 0.6 - 1.5 mM | Human Gray Matter | [4] | |
| Acetate Concentration | ~4-fold higher in control vs. ASPA knockout mice | Mouse Brain | [1] |
Table 1: Concentrations of NAA and Related Metabolites in the Brain.
| Enzyme | Substrate | Km | Vmax | Reference |
| Human NAT8L (ANAT) | L-aspartate | 237 µM | Not Specified | [13] |
| Acetyl-CoA | 11 µM | Not Specified | [13] | |
| Rat NAT8L (Asp-NAT) | L-aspartate | ~0.5 mM | Not Specified | [14] |
| Acetyl-CoA | ~0.05 mM | Not Specified | [14] | |
| Human ASPA | N-Acetyl-L-aspartate | Not Specified | Not Specified | [15][16] |
Table 2: Kinetic Parameters of Key Enzymes in NAA Metabolism.
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental procedures are crucial for a comprehensive understanding.
Figure 1: N-Acetyl-L-aspartic acid (NAA) metabolism pathway between a neuron and an oligodendrocyte.
Figure 2: Experimental workflow for Western blot analysis of NAT8L and ASPA expression.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NAA metabolism.
Isolation of Primary Neurons and Oligodendrocytes
Objective: To obtain pure populations of neurons and oligodendrocytes from rodent brain tissue for in vitro studies.
Materials:
-
Rodent brain tissue (e.g., mouse or rat pups)
-
Dissection tools
-
GentleMACS Dissociator (or similar tissue dissociator)
-
Adult Brain Dissociation Kit (e.g., Miltenyi Biotec)
-
Magnetic-activated cell sorting (MACS) system
-
Antibodies for cell sorting (e.g., anti-O4 for oligodendrocytes, neuron isolation kits)
-
Cell culture reagents
Protocol:
-
Tissue Dissociation:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the brain and place it in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue using a gentleMACS Dissociator with an optimized enzymatic treatment as per the manufacturer's protocol (e.g., Adult Brain Dissociation Kit).[5]
-
Prepare a single-cell suspension and remove debris and erythrocytes according to the kit instructions.[17]
-
-
Magnetic-Activated Cell Sorting (MACS):
-
Oligodendrocyte Isolation: Incubate the single-cell suspension with anti-O4 microbeads. Pass the cells through a MACS column placed in a magnetic field. The O4-positive oligodendrocytes will be retained in the column. Elute the purified oligodendrocytes after removing the column from the magnetic field.[5]
-
Neuron Isolation: Utilize a neuron isolation kit, which typically involves negative selection. Label the non-neuronal cells with a cocktail of biotin-conjugated antibodies and anti-biotin microbeads. The unlabeled neurons are collected in the flow-through of the MACS column.[5][17]
-
-
Cell Culture: Plate the isolated cells in appropriate culture media and on coated plates to promote adherence and growth.[11]
Aspartate N-acetyltransferase (NAT8L) Enzyme Activity Assay
Objective: To measure the enzymatic activity of NAT8L in tissue or cell lysates.
Materials:
-
Tissue or cell lysate containing NAT8L
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
L-aspartate
-
Acetyl-CoA
-
Fluorescent probe for free thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM)
-
384-well plates
-
Plate reader with fluorescence detection
Protocol:
-
Reaction Setup: In a 384-well plate, add varying concentrations of L-aspartate and acetyl-CoA diluted in the reaction buffer.[13]
-
Enzyme Addition: Initiate the reaction by adding the lysate containing NAT8L to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[13]
-
Detection: Stop the reaction and add CPM solution. CPM reacts with the free thiol group of the coenzyme A (CoA-SH) produced during the reaction, resulting in a fluorescent product.
-
Measurement: Measure the fluorescence intensity using a plate reader. The amount of NAA produced is proportional to the fluorescence signal.[13]
-
Data Analysis: Calculate the enzyme activity based on a standard curve and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[13][18]
Aspartoacylase (ASPA) Enzyme Activity Assay
Objective: To measure the enzymatic activity of ASPA in tissue or cell lysates.
Materials:
-
Tissue or cell lysate containing ASPA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM Mg(OAc)2)
-
N-Acetyl-L-aspartate (NAA)
-
L-aspartase (coupling enzyme)
-
UV-visible spectrophotometer
Protocol:
-
Coupled Enzyme Reaction: This assay couples the deacetylation of NAA by ASPA to the deamination of the resulting aspartate by L-aspartase. The deamination of aspartate produces fumarate.[15][19]
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NAA, and an excess of L-aspartase.
-
Initiation: Start the reaction by adding the lysate containing ASPA.
-
Measurement: Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate.[15][19]
-
Data Analysis: Calculate the rate of fumarate production from the change in absorbance over time using the molar extinction coefficient of fumarate (2.53 mM-1cm-1). This rate is directly proportional to the ASPA activity.[15]
Western Blot Analysis of NAT8L and ASPA
Objective: To determine the protein expression levels of NAT8L and ASPA.
Materials:
-
Tissue or cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-NAT8L, anti-ASPA
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer and determine the protein concentration.[2][20]
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[21]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-NAT8L or anti-ASPA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for NAT8L and ASPA
Objective: To visualize the cellular localization of NAT8L and ASPA in brain tissue.
Materials:
-
Paraffin-embedded or cryosectioned brain tissue
-
Antigen retrieval solution (for paraffin sections)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies: anti-NAT8L, anti-ASPA
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin sections or fix cryosections. Perform antigen retrieval if necessary.[10][22]
-
Blocking: Block non-specific binding sites with a blocking solution for 1 hour.[23]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature.[24]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Isotopic Labeling and Tracing of NAA Metabolism
Objective: To trace the metabolic fate of NAA-derived carbon atoms.
Materials:
-
13C-labeled NAA (e.g., [1-13C]acetyl-NAA)
-
Brain slice culture system or in vivo administration
-
Metabolite extraction reagents (e.g., methanol/chloroform/water)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Protocol:
-
Label Administration:
-
Tissue Collection and Quenching: At various time points, rapidly collect the brain tissue and quench metabolic activity by flash-freezing in liquid nitrogen.
-
Metabolite Extraction: Homogenize the tissue and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).
-
Mass Spectrometry Analysis: Analyze the polar metabolite fraction using GC-MS or LC-MS to identify and quantify the incorporation of 13C into downstream metabolites, such as fatty acids and other lipids.[28]
-
Data Analysis: Determine the fractional enrichment of 13C in different metabolites to map the metabolic flux from NAA.
Conclusion and Future Directions
The intricate metabolic interplay of N-Acetyl-L-aspartic acid between neurons and glial cells is fundamental for the proper development and maintenance of the central nervous system. The synthesis of NAA in neurons and its subsequent catabolism in oligodendrocytes provide a critical source of acetate for myelination and may play a significant role in brain energy metabolism. The devastating consequences of impaired NAA metabolism, as exemplified by Canavan disease, highlight the importance of this pathway.
Future research should focus on several key areas:
-
Identification of NAA Transporters: Elucidating the specific membrane transporters responsible for NAA flux between neurons and glia will provide a more complete understanding of the regulatory mechanisms.
-
Regulation of NAT8L and ASPA: Investigating the transcriptional and post-translational regulation of these key enzymes will offer insights into how NAA metabolism is controlled under different physiological and pathological conditions.
-
Therapeutic Strategies for Canavan Disease: Continued development of therapeutic approaches, such as gene therapy to restore ASPA function or strategies to reduce NAA synthesis, holds promise for treating this debilitating disorder.[13]
A thorough understanding of the technical aspects of studying NAA metabolism, as outlined in this guide, is essential for advancing our knowledge and developing effective therapies for neurological disorders associated with this critical metabolic pathway.
References
- 1. pnas.org [pnas.org]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Protocol to sequentially isolate mouse oligodendrocytes, microglia, endothelial cells, astrocytes, and neurons via magnetic cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 11. A Simplified Method for Isolating Highly Purified Neurons, Oligodendrocytes, Astrocytes, and Microglia from the Same Human Fetal Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modification of Aspartoacylase for Potential Use in Enzyme Replacement Therapy for the Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 23. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Acetyl-L-aspartic acid-d3: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a deuterated analog of the endogenous brain metabolite N-Acetyl-L-aspartic acid (NAA). This document details its commercial availability from various suppliers, its critical role in neuroscience and metabolic research, and a detailed experimental protocol for its use as an internal standard.
Introduction to this compound
This compound is a stable isotope-labeled form of NAA, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications, as it is chemically identical to the endogenous NAA but can be distinguished by its higher molecular weight.[1] In the central nervous system, NAA is the second most abundant molecule after glutamate and is synthesized in neuronal mitochondria.[1] It plays several crucial roles, including acting as a neuronal osmolyte and providing acetate for myelin synthesis.[1] Decreased levels of NAA are associated with various neuropathological conditions, making it a clinically relevant biomarker.[1]
NAA-d3 is primarily utilized as an internal standard for the accurate quantification of endogenous NAA levels in biological samples such as brain tissue, cerebrospinal fluid, and urine.[1] Its use in isotopic dilution techniques allows for precise measurements, correcting for sample loss during preparation and variations in instrument response.
Commercial Suppliers and Availability
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of their products.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight | Purity/Isotopic Enrichment | Available Quantities |
| Benchchem | This compound | B1142522 | 284665-15-2 | 178.16 | High Purity | Inquire |
| MedChemExpress | This compound | HY-113524-d3 | 284665-15-2 | 178.16 | >98% | 1mg, 5mg, 10mg |
| CDN Isotopes | N-Acetyl-L-aspartic-2,3,3-d3 Acid | D-7805 | 284665-15-2 | 178.16 | 98 atom % D | 5mg, 10mg |
| Sigma-Aldrich | N-Acetyl-L-aspartic acid-2,3,3-d3 | 616060 | 284665-15-2 | 178.16 | 98 atom % D | Inquire |
| BOC Sciences | N-Acetyl-DL-aspartic Acid-[2,3,3-d3] | 89829-69-6 | 89829-69-6 | 178.16 | 95% by HPLC; 98% atom D | Inquire |
Metabolic Pathway of N-Acetyl-L-aspartic acid
The metabolism of NAA is a key process in the brain, involving a close interaction between neurons and glial cells, particularly oligodendrocytes and astrocytes. The following diagram illustrates the central metabolic pathway of NAA.
In neurons, L-aspartate and acetyl-CoA are converted to NAA by the enzyme aspartate N-acetyltransferase (Asp-NAT), a process that occurs in the mitochondria.[2] NAA is then transported out of the neuron. A portion of this NAA is taken up by oligodendrocytes, where the enzyme aspartoacylase (ASPA) hydrolyzes it back into L-aspartate and acetate.[2] The acetate is a crucial precursor for the synthesis of fatty acids and steroids, which are essential components of myelin.[2] Another metabolic fate of NAA in neurons is its condensation with glutamate to form the dipeptide N-acetylaspartylglutamate (NAAG), a significant neurotransmitter.[2] NAAG can be released into the extracellular space and subsequently hydrolyzed by astrocytes back to NAA and glutamate.
Experimental Protocol: Quantification of NAA in Urine using LC-MS/MS with NAA-d3 as an Internal Standard
This section provides a detailed methodology for the quantification of NAA in urine samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This "dilute and shoot" method is rapid, requires no sample extraction or derivatization, and offers high precision and accuracy.
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control urine pool (from healthy volunteers)
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of NAA and NAA-d3 at a concentration of 1 mg/mL in ultrapure water.
-
Working Internal Standard Solution: Dilute the NAA-d3 stock solution with ultrapure water to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the control urine pool with known concentrations of NAA. A typical range would be from 1 µM to 2000 µM.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the control urine pool.
Sample Preparation
-
To 95 µL of urine sample, calibrator, or QC, add 5 µL of the 10 µg/mL NAA-d3 working internal standard solution.
-
Vortex the mixture for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate NAA from other urine components. For example, start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NAA: Precursor ion (m/z) 174.1 → Product ion (m/z) 130.1
-
NAA-d3: Precursor ion (m/z) 177.1 → Product ion (m/z) 133.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both NAA and NAA-d3 for all samples, calibrators, and QCs.
-
Calculate the peak area ratio of NAA to NAA-d3.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of NAA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
The following diagram outlines the experimental workflow:
Conclusion
This compound is an essential tool for researchers in neuroscience and drug development. Its commercial availability from multiple suppliers facilitates its use in a wide range of applications, most notably as an internal standard for the precise and accurate quantification of endogenous NAA. Understanding its metabolic pathway is crucial for interpreting experimental results and for investigating its role in health and disease. The provided LC-MS/MS protocol offers a robust and efficient method for NAA quantification, which can be adapted for various research needs.
References
Methodological & Application
Application Note: Quantification of N-Acetyl-L-aspartic Acid in Biological Matrices using N-Acetyl-L-aspartic acid-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-aspartic acid (NAA) is an abundant amino acid derivative in the brain and serves as a biomarker for neuronal health. Its quantification in biological fluids is crucial for the diagnosis and monitoring of certain neurological disorders, such as Canavan disease, a rare autosomal recessive leukodystrophy characterized by the excessive excretion of NAA in urine[1][2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the determination of NAA. The use of a stable isotope-labeled internal standard, such as N-Acetyl-L-aspartic acid-d3 (NAA-d3), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response[3][4]. This application note provides a detailed protocol for the quantification of NAA in urine using NAA-d3 as an internal standard.
Principle
The method employs a stable isotope dilution analysis where a known amount of NAA-d3 is added to the sample. NAA and NAA-d3 are then analyzed by LC-MS/MS. Since NAA-d3 is chemically identical to NAA, it co-elutes and experiences similar ionization efficiency and fragmentation. By comparing the signal intensity of the analyte (NAA) to that of the internal standard (NAA-d3), accurate quantification can be achieved. Detection is typically performed in the negative ion mode using multiple reaction monitoring (MRM)[1][4].
Experimental Protocols
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Control urine samples
Instrumentation
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
Sample Preparation: "Dilute and Shoot" Method for Urine
This method is straightforward and avoids complex extraction or derivatization steps[1][2][4].
-
Internal Standard Spiking: Add the NAA-d3 internal standard to an untreated urine sample.
-
Dilution: The mixture is then ready for direct injection into the LC-MS/MS system.
Caption: Workflow for the "Dilute and Shoot" sample preparation method.
Liquid Chromatography Conditions
-
Column: C8 column (e.g., 2.1 x 150 mm)[1] or C18 column (e.g., 150 x 2.1 mm, 5 µm)[5].
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid[1].
-
Flow Rate: 0.25 ml/min[1].
-
Column Temperature: Ambient or as optimized for the specific column.
-
Injection Volume: As optimized for the instrument.
Mass Spectrometry Parameters
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for NAA quantification using NAA-d3 as an internal standard, as reported in the literature.
Table 1: Method Performance Characteristics
| Parameter | Reported Value | Reference |
| Linearity | Up to 2 mmol/L | [1] |
| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) | [1][4] |
| Inter-assay Coefficient of Variation (CV) | < 7% | [4] |
| Intra-assay Coefficient of Variation (CV) | < 7% | [4] |
| Recovery | 98.9 - 102.5% | [4] |
Table 2: Chromatographic Parameters
| Parameter | Reported Value | Reference |
| Retention Time of NAA | 1.6 min | [1][4] |
| Total Run Time | Approximately 2 min | [1][2] |
Experimental Workflow Diagram
The overall experimental workflow from sample receipt to data analysis is depicted below.
Caption: Overview of the LC-MS/MS experimental workflow.
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of NAA in biological matrices. The "dilute and shoot" sample preparation method for urine is particularly advantageous due to its simplicity, speed, and minimal sample manipulation, which reduces the potential for analytical errors. The described LC-MS/MS method demonstrates excellent linearity, a low limit of quantification, and high precision and accuracy, making it suitable for clinical research and diagnostic applications. The short analytical run time allows for high-throughput analysis, which is beneficial in a clinical laboratory setting.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of N-Acetyl-L-aspartic acid in urine using this compound as an internal standard. The provided protocols and performance data demonstrate a reliable and efficient analytical approach for researchers, scientists, and drug development professionals investigating the role of NAA in health and disease.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Protocol for quantifying NAA in human plasma using N-Acetyl-L-aspartic acid-d3
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Acetylaspartate (NAA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (d3-NAA), to ensure high accuracy and precision. The described method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of NAA in human plasma for various research applications, including neurological and metabolic disorder studies.
Introduction
N-Acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS) and is considered a marker of neuronal health and viability.[1] It is synthesized in neurons from L-aspartate and acetyl-CoA.[1][2] While its precise functions are still under investigation, NAA is implicated in several key processes, including myelin sheath synthesis, mitochondrial energy metabolism, and as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[1][3][4][5] Altered NAA levels in the brain and peripheral fluids have been associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Huntington's disease, multiple sclerosis, and schizophrenia.[1][6][7]
The quantification of NAA in accessible biological fluids like plasma provides a potential window into its metabolism and its association with disease states. This application note presents a detailed protocol for the determination of NAA in human plasma using LC-MS/MS with this compound as an internal standard, a technique known for its high sensitivity and specificity.[8][9]
Experimental
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard (Sigma-Aldrich or equivalent)
-
This compound (d3-NAA) internal standard (Toronto Research Chemicals or equivalent)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA)
-
Human plasma (sourced ethically)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Agilent 1100 Series LC with an Ion Trap XCT mass spectrometer or equivalent).[10]
Standard Solution Preparation
-
NAA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NAA in 10 mL of 50:50 (v/v) acetonitrile/water.
-
d3-NAA Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of d3-NAA in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NAA stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the d3-NAA stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL d3-NAA internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (5% B), 1-3 min (5-95% B), 3-4 min (95% B), 4-4.1 min (95-5% B), 4.1-6 min (5% B) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | NAA: m/z 174 -> 88; d3-NAA: m/z 177 -> 89[11] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Method Validation
The method was validated according to the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[12][13]
Linearity: The calibration curve was linear over the concentration range of 10 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | <15 | <15 | 85-115 |
| Low | 30 | <10 | <10 | 90-110 |
| Medium | 300 | <10 | <10 | 90-110 |
| High | 800 | <10 | <10 | 90-110 |
Recovery: The extraction recovery of NAA from human plasma was determined to be >85% at all QC levels.
Matrix Effect: No significant matrix effect was observed for NAA and d3-NAA.
Results and Discussion
This LC-MS/MS method provides a reliable and efficient means of quantifying NAA in human plasma. The simple protein precipitation sample preparation is rapid and effective. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. The chromatographic conditions allow for a short run time, enabling high-throughput analysis.
Conclusion
The protocol described in this application note is a validated, sensitive, and specific method for the quantification of N-Acetylaspartate in human plasma using this compound as an internal standard. This method is suitable for use in clinical research and drug development settings where the accurate measurement of NAA is required.
Visualizations
References
- 1. ajnr.org [ajnr.org]
- 2. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 3. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 4. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Frontiers | Plasma N-Acetylaspartate Is Related to Age, Obesity, and Glucose Metabolism: Effects of Antidiabetic Treatment and Bariatric Surgery [frontiersin.org]
- 8. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canavan disease is a rare and severe autosomal recessive neurodegenerative disorder characterized by the spongy degeneration of the white matter in the brain.[1][2] The disease is caused by a deficiency of the enzyme aspartoacylase (ASPA), which leads to the accumulation of N-acetyl-L-aspartic acid (NAA) in the brain and other bodily fluids.[2][3][4][5][6] The diagnosis of Canavan disease relies on clinical presentation, neuroimaging, and, crucially, biochemical and molecular testing.[4][7] One of the primary biochemical markers is the significantly elevated level of NAA in urine, blood, and cerebrospinal fluid.[1][4][8] N-Acetyl-L-aspartic acid-d3 (NAA-d3), a stable isotope-labeled form of NAA, plays a critical role as an internal standard in the accurate quantification of NAA levels for diagnostic purposes, particularly in mass spectrometry-based assays.
Application Notes
The primary application of this compound in the context of Canavan disease is as an internal standard for isotope dilution mass spectrometry. This technique offers high sensitivity and specificity for the quantification of endogenous NAA in various biological matrices.
Key Applications:
-
Definitive Diagnosis: The measurement of elevated NAA levels in urine is a cornerstone of diagnosing Canavan disease.[3][7] NAA-d3 enables precise and accurate quantification of NAA, helping to distinguish affected individuals from healthy controls and those with other neurological disorders.
-
Prenatal Diagnosis: NAA-d3 is utilized in methods for the prenatal diagnosis of Canavan disease by measuring NAA concentrations in amniotic fluid.[6][9][10] This allows for early detection and genetic counseling for at-risk families.
-
Newborn Screening: The development of robust and high-throughput assays using NAA-d3 as an internal standard is crucial for the potential inclusion of Canavan disease in newborn screening programs.
-
Monitoring Therapeutic Efficacy: In the development of novel therapies for Canavan disease, such as gene therapy, quantitative monitoring of NAA levels is a key biomarker of treatment response.[2][11] NAA-d3 is essential for the reliable measurement of changes in NAA concentrations over time.
Biochemical Pathway in Canavan Disease
Canavan disease results from a disruption in the metabolic pathway of NAA. In a healthy individual, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into L-aspartate and acetate in oligodendrocytes.[2][3] This process is vital for normal myelin synthesis and overall brain health.[2] In individuals with Canavan disease, a deficiency in ASPA leads to a buildup of NAA, causing the characteristic pathology of the disease.
Experimental Protocols
Protocol 1: Quantification of N-Acetyl-L-aspartic Acid in Urine by LC-MS/MS
This protocol describes a "dilute and shoot" method for the rapid and accurate quantification of NAA in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with NAA-d3 as an internal standard.[3][12]
Materials:
-
This compound (NAA-d3)
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Urine samples (patient and control)
-
LC-MS/MS system
Procedure:
-
Internal Standard Spiking: Add a known concentration of NAA-d3 internal standard to an aliquot of the untreated urine sample.
-
Dilution: Dilute the spiked urine sample with the mobile phase (e.g., 50% acetonitrile in water with 0.05% formic acid).
-
Injection: Inject the diluted sample directly into the LC-MS/MS system.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification: Calculate the concentration of NAA in the urine sample by comparing the peak area ratio of NAA to NAA-d3 against a standard curve.
Experimental Workflow:
Data Presentation
The use of NAA-d3 as an internal standard allows for the generation of precise quantitative data, which is essential for the diagnosis of Canavan disease.
Table 1: Quantitative Parameters for Urinary NAA Analysis by LC-MS/MS
| Parameter | Value | Reference |
| Linearity | Up to 2 mmol/L | [3] |
| Limit of Quantification (LOQ) | 1 µmol/L | [3] |
Table 2: Urinary NAA Concentrations in Canavan Disease Patients vs. Controls
| Cohort | NAA Concentration (mmol/mol creatinine) | Number of Subjects (n) | Reference |
| Canavan Disease Patients | 366 - 21,235 | 17 | [3] |
| Control Subjects | < 39 | 159 | [3] |
Conclusion
This compound is an indispensable tool in the modern diagnostic workflow for Canavan disease. Its application as an internal standard in LC-MS/MS assays provides the accuracy, precision, and sensitivity required for definitive diagnosis, prenatal screening, and the monitoring of therapeutic interventions. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and clinicians working to improve the lives of individuals affected by this devastating disorder.
References
- 1. huntershope.org [huntershope.org]
- 2. Canavan disease: clinical features and recent advances in research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Aspartoacylase deficiency and N-acetylaspartic aciduria in patients with Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Canavan Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ulf.org [ulf.org]
- 9. Reliable prenatal diagnosis of Canavan disease by measuring N-acetylaspartate in amniotic fluid using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canavan disease: biochemical and molecular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylaspartate Supports the Energetic Demands of Developmental Myelination via Oligodendroglial Aspartoacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Metabolomics of the Brain Using N-Acetyl-L-aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acids in the vertebrate brain, primarily synthesized and stored in neurons.[1] Its concentration is a well-established marker of neuronal health and viability, with alterations in NAA levels implicated in various neurological disorders. Targeted metabolomics, employing stable isotope-labeled internal standards, offers a precise and accurate method for quantifying specific metabolites like NAA. This document provides detailed application notes and protocols for the use of N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard for the quantitative analysis of NAA in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
NAA-d3 is an ideal internal standard as it shares identical physicochemical properties with endogenous NAA, ensuring similar extraction efficiency and ionization response in the mass spectrometer. The mass difference allows for distinct detection and accurate quantification, correcting for variability during sample preparation and analysis.
Metabolic Significance of N-Acetyl-L-aspartic acid (NAA) in the Brain
NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA. While abundant in neurons, it is catabolized in oligodendrocytes into acetate and aspartate. This metabolic interplay is crucial for several brain functions:
-
Myelin Synthesis: The acetate produced from NAA breakdown in oligodendrocytes is a key precursor for fatty acid and steroid synthesis, essential for myelination.
-
Energy Metabolism: NAA is linked to mitochondrial energy production from glutamate.
-
Osmoregulation: It is thought to play a role in maintaining fluid balance within neurons.
-
Neurotransmitter Precursor: NAA can be a precursor for the synthesis of the neurotransmitter N-acetylaspartylglutamate (NAAG).
Due to its critical roles, quantifying NAA levels provides valuable insights into neuronal integrity and brain metabolism in both health and disease.
Quantitative Data Summary
The concentration of NAA can vary across different brain regions and between species. The following tables summarize reported NAA concentrations in human and rodent brains.
Table 1: N-Acetyl-L-aspartic acid (NAA) Concentrations in Human Brain Regions
| Brain Region | NAA Concentration (mM) | Reference |
| Occipital Gray Matter | 10.1 ± 1.0 | [2] |
| Cortical White Matter | 8.0 - 8.9 | [2] |
| Cortical Gray Matter | 8.0 - 8.9 | [2] |
| Whole Brain (Healthy Adults) | 12.1 ± 1.5 | [3] |
Table 2: N-Acetyl-L-aspartic acid (NAA) Concentrations in Rodent Brain Regions
| Brain Region | Species | NAA Concentration (µmol/g wet weight) | Reference |
| Cortex | Rat | ~4 (range) | |
| Hippocampus | Rat | ~2 (range) | |
| Whole Brain | Rat | 9.9 | [4] |
Table 3: LC-MS/MS Method Performance for NAA Quantification (Exemplary)
Based on a validated method for plasma, adaptable for brain tissue extracts.
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µM |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocols
This section provides detailed protocols for the targeted quantification of NAA in brain tissue using NAA-d3.
Brain Tissue Collection and Storage
Proper tissue collection is critical to prevent post-mortem metabolic changes.
Materials:
-
Liquid nitrogen
-
Cryogenic storage vials
-
Forceps and dissection tools, pre-chilled
Protocol:
-
Following euthanasia according to approved animal protocols, immediately excise the brain region of interest.
-
Snap-freeze the tissue in liquid nitrogen as rapidly as possible.
-
Store the frozen tissue at -80°C in pre-labeled cryogenic vials until analysis.
Brain Tissue Homogenization and Metabolite Extraction
This protocol is designed for the extraction of polar metabolites, including NAA.
Materials:
-
Frozen brain tissue (~50 mg)
-
This compound (NAA-d3) internal standard solution (10 µM in water)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Chloroform (LC-MS grade), pre-chilled to -20°C
-
Ultrapure water, pre-chilled to 4°C
-
Bead homogenizer with 1.4 mm ceramic beads
-
Microcentrifuge tubes (2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g and 4°C
Protocol:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.
-
Add 800 µL of ice-cold methanol.
-
Add 50 µL of the 10 µM NAA-d3 internal standard solution.
-
Homogenize the tissue using a bead homogenizer for 2 cycles of 25 seconds at 6,000 Hz, with a 30-second pause on ice in between.
-
Add 400 µL of ice-cold chloroform and vortex thoroughly.
-
Add 400 µL of ice-cold ultrapure water and vortex thoroughly.
-
Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer (containing polar metabolites) and transfer it to a new microcentrifuge tube.
-
Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extract at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Materials:
-
Dried metabolite extract
-
Mobile Phase A: 0.1% Formic acid in water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade)
-
C18 reverse-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer
Protocol:
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C. Transfer the supernatant to an LC vial.
-
LC Separation:
-
Injection Volume: 5 µL
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 2% B
-
7.1-10 min: 2% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NAA: Precursor ion (m/z) 174 -> Product ion (m/z) 88
-
NAA-d3: Precursor ion (m/z) 177 -> Product ion (m/z) 89
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
Data Analysis and Quantification
-
Integrate the peak areas for both NAA and NAA-d3 MRM transitions.
-
Calculate the peak area ratio of NAA to NAA-d3 for each sample.
-
Prepare a calibration curve using known concentrations of NAA standard solutions spiked with a constant concentration of NAA-d3.
-
Plot the peak area ratio (NAA/NAA-d3) against the concentration of the NAA standards.
-
Determine the concentration of NAA in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in µmol/g of tissue).
Visualizations
Caption: Metabolic pathway of NAA synthesis in neurons and its role in myelination in oligodendrocytes.
Caption: Step-by-step workflow for the quantification of NAA in brain tissue using NAA-d3.
Caption: Logical flow for accurate quantification of NAA using an internal standard and calibration curve.
References
- 1. Developmental changes of N-acetyl-L-aspartic acid, N-acetyl-alpha-aspartylglutamic acid and beta-citryl-L-glutamic acid in different brain regions and spinal cords of rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of N-Acetyl-L-aspartic acid in Biological Fluids by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-aspartic acid (NAA) is an abundant amino acid derivative found predominantly in the central nervous system and is considered a biomarker for neuronal health and viability.[1][2] Altered levels of NAA in biological fluids such as urine, plasma, and cerebrospinal fluid (CSF) are associated with several neurological and metabolic disorders, most notably Canavan disease, an autosomal recessive leukodystrophy characterized by a deficiency of the enzyme aspartoacylase.[3][4] Consequently, the accurate and precise quantification of NAA is crucial for disease diagnosis, monitoring, and for advancing research in neurodegenerative diseases.
Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision.[5][6] This application note provides a detailed protocol for the quantification of N-Acetyl-L-aspartic acid in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of NAA.
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
N-Acetyl-d3-L-aspartic acid (d3-NAA) internal standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Control human urine, plasma, and CSF
-
Pipettes and general laboratory consumables
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of NAA and d3-NAA in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the NAA primary stock solution with the appropriate biological matrix (e.g., pooled control urine) to prepare a series of calibrators.[3]
-
Internal Standard Working Solution: Dilute the d3-NAA primary stock solution with the mobile phase to a suitable concentration.
Sample Preparation: 'Dilute and Shoot' Method for Urine
This method is advantageous due to its simplicity, speed, and minimal sample manipulation, reducing the potential for analytical errors.[3][7]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, add a specific volume of urine.
-
Add the d3-NAA internal standard working solution.
-
Vortex the mixture thoroughly.
-
Inject the mixture directly into the LC-MS/MS system.[3]
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C8 or C18 analytical column (e.g., 2.1 x 150 mm) is suitable for separation.[3][4]
-
Mobile Phase B: 50% Acetonitrile with 0.05% formic acid.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode provides excellent signal-to-noise for underivatized NAA.[3][7]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both NAA and the d3-NAA internal standard.[3][4]
Data Presentation
The quantitative performance of the described ID-MS method for NAA is summarized in the tables below.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Internal Standard | d3-N-Acetyl-L-aspartic acid | [3][4] |
| Chromatographic Column | C8 minibore column | [3] |
| Mobile Phase | 50% acetonitrile with 0.05% formic acid | [3] |
| Flow Rate | 0.25 mL/min | [3] |
| Retention Time | Approximately 1.6 min | [3][4] |
| Total Run Time | Approximately 2.2 min | [3] |
| Ionization Mode | Negative Ion ESI | [3] |
Table 2: MRM Transitions for NAA and d3-NAA
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| NAA | 174 | 88, 130, 58[4] |
| d3-NAA | 177 | 89[4] |
Table 3: Method Validation and Performance Characteristics
| Parameter | Result | Reference |
| Linearity | Up to 2000 µmol/L | [3] |
| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) | [3][4] |
| Intra-assay Coefficient of Variation (CV) | < 7% | [3] |
| Inter-assay Coefficient of Variation (CV) | < 7% | [3] |
| Recovery | 98.9 - 102.5% | [3] |
Table 4: Reference Ranges of NAA in Biological Fluids
| Biological Fluid | Control Range | Reference |
| Urine | 6.6 - 35.4 µmol/mmol creatinine | [8] |
| Plasma | 0.17 - 0.81 µmol/L | [8] |
| Cerebrospinal Fluid (CSF) | 0.25 - 2.83 µmol/L | [8] |
| Amniotic Fluid | 0.30 - 2.55 µmol/L | [8] |
Visualizations
Diagram 1: Experimental Workflow for NAA Quantification
References
- 1. e-century.us [e-century.us]
- 2. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. repub.eur.nl [repub.eur.nl]
Application Notes and Protocols for the LC-MS/MS Detection of N-Acetyl-L-aspartic acid-d3
These application notes provide a comprehensive guide for the quantitative analysis of N-Acetyl-L-aspartic acid-d3 (NAA-d3) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). NAA-d3 is a deuterated stable isotope-labeled internal standard essential for the accurate quantification of endogenous N-Acetyl-L-aspartic acid (NAA). NAA is a significant biomarker for various neurological conditions, most notably Canavan disease, an inherited leukodystrophy characterized by the excessive urinary excretion of this compound.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for NAA quantification in biological matrices.
Quantitative Data Summary
The following tables summarize the essential mass spectrometry and chromatographic parameters for the detection of NAA and its internal standard, NAA-d3.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| N-Acetyl-L-aspartic acid (NAA) | 174.0 | 88.0, 130.0, 58.0 | Negative |
| This compound (NAA-d3) | 177.0 | 89.0 | Negative |
Data compiled from multiple sources indicating common transitions used for quantification and confirmation.[1][2][3]
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (2.1 x 150 mm) or equivalent C18 |
| Mobile Phase | Acetonitrile and water (1:1 v/v) with 0.05% formic acid |
| Flow Rate | 0.25 mL/min |
| Retention Time | Approximately 1.6 minutes |
| Total Run Time | Approximately 2.0 - 2.2 minutes |
These are typical starting conditions; optimization may be required based on the specific LC system and biological matrix.[1][2][4]
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis. The "dilute and shoot" method is highlighted for its simplicity and high-throughput capabilities, particularly for urine samples.[2][4]
Reagents and Materials
-
N-Acetyl-L-aspartic acid (NAA) analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., urine, plasma, dried blood spots)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: "Dilute and Shoot" for Urine
This method is suitable for the rapid screening of NAA in urine samples.[1][2][4]
-
Internal Standard Spiking: Add a known concentration of NAA-d3 internal standard solution to an aliquot of the untreated urine sample.
-
Vortexing: Vortex the mixture thoroughly to ensure homogeneity.
-
Centrifugation (Optional): Centrifuge the sample to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
For other matrices like plasma or dried blood spots, a protein precipitation or liquid-liquid extraction step may be necessary prior to analysis to remove interferences.[7][8]
LC-MS/MS Analysis
-
Injection: Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analytes using the conditions outlined in Table 2.
-
Mass Spectrometric Detection: Perform detection using Multiple Reaction Monitoring (MRM) in negative ion mode, monitoring the transitions specified in Table 1.[1]
-
Quantification: Calculate the concentration of NAA in the sample by comparing the peak area ratio of NAA to NAA-d3 against a calibration curve prepared in the same biological matrix.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic context of N-Acetyl-L-aspartic acid.
Caption: Experimental workflow for the quantification of NAA using a "dilute and shoot" LC-MS/MS method.
N-Acetyl-L-aspartic acid is synthesized in the mitochondria of neurons from L-aspartate and acetyl-CoA.[9][10][11] It is then transported to oligodendrocytes where it is hydrolyzed by the enzyme aspartoacylase into acetate and L-aspartate.[9] The acetate is a key component for the synthesis of myelin.[9] A deficiency in aspartoacylase leads to the accumulation of NAA, which is the biochemical basis of Canavan disease.[1]
Caption: Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA) synthesis and catabolism.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]
- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 284665-15-2 [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 10. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-acetyl-L-aspartate by rat brain mitochondria and its involvement in mitochondrial/cytosolic carbon transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of N-Acetyl-L-aspartic acid-d3 in Preclinical Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system, primarily localized within neurons. It is widely regarded as a non-invasive biomarker of neuronal health and viability.[1] Reductions in NAA levels, often measured by magnetic resonance spectroscopy (MRS), are a consistent finding in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, correlating with the extent of neuronal loss or dysfunction.[1][2][3][4][5][6]
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a stable isotope-labeled form of NAA, where three hydrogen atoms on the acetyl group are replaced with deuterium. This isotopic labeling makes NAA-d3 an invaluable tool for in vivo tracer studies to investigate the dynamics of NAA metabolism, including its synthesis, turnover, and trafficking between different cell types in the brain. By tracing the fate of NAA-d3, researchers can gain deeper insights into the underlying pathological mechanisms of neurodegeneration and evaluate the efficacy of potential therapeutic interventions.
Principle of the Application
The core principle behind using NAA-d3 in preclinical research is to introduce a labeled pool of NAA into the biological system and monitor its metabolic fate over time. NAA is synthesized in neuronal mitochondria from aspartate and acetyl-CoA.[7] It is then transported to the cytoplasm and can be further metabolized. A key metabolic pathway involves the transfer of NAA from neurons to oligodendrocytes, where it is cleaved by the enzyme aspartoacylase (ASPA) to provide acetate for myelin lipid synthesis.[1][7]
By administering NAA-d3 to animal models of neurodegeneration, researchers can quantify the rate of its incorporation into different brain regions and its conversion into downstream metabolites. This allows for the measurement of NAA turnover rates, providing a dynamic view of neuronal metabolic function that is not captured by static measurements of total NAA levels alone. These studies typically employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to differentiate and quantify the labeled (NAA-d3) and unlabeled (endogenous NAA) species.
Applications in Preclinical Models of Neurodegeneration
The application of NAA-d3 as a tracer can help elucidate the mechanisms behind the observed NAA depletion in various neurodegenerative disease models.
-
Alzheimer's Disease: In mouse models of Alzheimer's disease, such as the APP/PS1 and 5xFAD mice, significant reductions in NAA have been reported, particularly in the hippocampus.[3][4][8][9] Using NAA-d3 can help determine if this decrease is due to reduced synthesis of NAA by dysfunctional mitochondria in neurons, increased breakdown, or impaired transport.
-
Parkinson's Disease: While research is ongoing, studies in animal models of Parkinson's disease, such as those induced by MPTP, have also suggested alterations in brain metabolites, including NAA. NAA-d3 can be employed to investigate how mitochondrial dysfunction, a key factor in Parkinson's disease pathogenesis, affects NAA metabolism in dopaminergic neurons.
-
Huntington's Disease: In transgenic mouse models of Huntington's disease, a significant reduction in NAA levels in the striatum is a well-documented finding.[2][5][6] Tracer studies with NAA-d3 can clarify whether this is a primary consequence of mutant huntingtin protein on NAA synthesis or a secondary effect of neuronal dysfunction and death.
Data Presentation
The following tables summarize the reported changes in NAA levels in various preclinical models of neurodegeneration. These findings highlight the potential for using NAA-d3 to investigate the dynamics behind these changes.
| Preclinical Model | Disease Modeled | Brain Region | Observed Change in NAA | Reference |
| R6/1 Transgenic Mice | Huntington's Disease | Corpus Striatum | 26% decrease | [2] |
| APP(Swe)/PS1(dE9) Transgenic Mice | Alzheimer's Disease | Hippocampus | Significant decrease | [3][8] |
| 5xFAD Transgenic Mice | Alzheimer's Disease | Whole Brain, Hippocampus | Significant decrease | [4][9] |
Experimental Protocols
This section provides a detailed, adaptable protocol for an in vivo study using NAA-d3 to assess NAA turnover in a preclinical mouse model of neurodegeneration. This protocol is based on established methodologies for stable isotope tracer studies in rodents.
Protocol: In Vivo Assessment of this compound Turnover in a Mouse Model of Neurodegeneration
1. Animal Models and Preparation
-
Animal Selection: Utilize a relevant transgenic or toxin-induced mouse model of neurodegeneration (e.g., 5xFAD for Alzheimer's, R6/1 for Huntington's, or MPTP-treated mice for Parkinson's) and age-matched wild-type controls.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Ethical Approval: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
2. Preparation and Administration of NAA-d3
-
NAA-d3 Solution Preparation: Dissolve this compound in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to the desired concentration. A typical concentration might be in the range of 1-10 mM.
-
Administration Route: Intracerebroventricular (ICV) injection is recommended to bypass the blood-brain barrier and deliver the tracer directly to the central nervous system.
-
Surgical Procedure: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Coordinates: Using a Hamilton syringe, inject a small volume (e.g., 1-5 µL) of the NAA-d3 solution into a lateral ventricle. The coordinates for the injection will need to be optimized for the age and strain of the mouse but are typically around -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface.
-
Infusion Rate: Infuse the solution slowly (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure. Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
3. Time Course and Sample Collection
-
Time Points: Euthanize cohorts of animals at various time points after NAA-d3 administration (e.g., 1, 4, 8, 24, and 48 hours) to track the turnover of the labeled compound.
-
Brain Tissue Collection:
-
Rapidly decapitate the anesthetized animal.
-
Dissect the brain on an ice-cold surface.
-
Isolate the brain region of interest (e.g., hippocampus, striatum, cortex).
-
Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
4. Sample Preparation for LC-MS/MS Analysis
-
Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a cold lysis buffer (e.g., 80% methanol) containing an internal standard (e.g., N-Acetyl-L-aspartic acid with a different isotopic label, such as 13C).
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (if necessary): Depending on the LC-MS/MS method, derivatization of NAA and NAA-d3 may be required to improve chromatographic separation and ionization efficiency.
5. LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatography: Employ a suitable column (e.g., a HILIC or reversed-phase C18 column) to separate NAA from other brain metabolites.
-
Mass Spectrometry:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Establish specific MRM transitions for unlabeled NAA, NAA-d3, and the internal standard.
-
NAA (unlabeled): Monitor the transition from the parent ion to a specific product ion.
-
NAA-d3: Monitor the transition corresponding to the deuterated parent ion to its product ion.
-
-
-
Quantification:
-
Generate standard curves for both NAA and NAA-d3.
-
Calculate the concentrations of endogenous NAA and remaining NAA-d3 in each sample based on the peak areas relative to the internal standard.
-
6. Data Analysis and Interpretation
-
Turnover Rate Calculation: Plot the concentration of NAA-d3 over time. The rate of decline of the NAA-d3 signal represents the turnover of the NAA pool. This can be modeled using appropriate kinetic equations to calculate the turnover rate constant and the half-life of NAA in the specific brain region.
-
Statistical Analysis: Compare the NAA turnover rates between the neurodegenerative model and wild-type control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
References
- 1. APPswe/PS1dE9 mice with cortical amyloid pathology show a reduced NAA/Cr ratio without apparent brain atrophy: A MRS and MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate and DARPP-32 levels decrease in the corpus striatum of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of hippocampal N-acetyl aspartate level in aged APP(Swe)/PS1(dE9) transgenic mice is associated with degeneration of CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of N-acetylaspartate Metabolism in the 5xFAD Model of Alzheimer's Disease: Evidence for Neuron-Glia Communication During Energetic Crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased brain N-acetylaspartate in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurodegenerative Changes in the Brains of the 5xFAD Alzheimer’s Disease Model Mice Investigated by High-Field and High-Resolution Magnetic Resonance Imaging and Multi-Nuclei Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of hippocampal N‐acetyl aspartate level in aged APP<sub>Swe</sub>/PS1<sub>dE9</sub> transgenic mice is associ… [ouci.dntb.gov.ua]
- 9. Over-expression of N-acetylaspartate synthase exacerbates pathological energetic deficit and accelerates cognitive decline in the 5xFAD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in NAA quantification with N-Acetyl-L-aspartic acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on overcoming matrix effects in quantitative bioanalysis, with a focus on utilizing N-Acetyl-L-aspartic acid-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of N-Acetyl-L-aspartic acid (NAA)?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as N-Acetyl-L-aspartic acid (NAA), by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[3][4] For instance, phospholipids from cell membranes are a primary cause of matrix effects in plasma and serum samples.[1]
Q2: How does this compound (NAA-d3) help in overcoming matrix effects?
A2: this compound (NAA-d3) is a stable isotope-labeled internal standard (SIL-IS).[5] Because it is chemically identical to the analyte (NAA) but has a different mass, it can be distinguished by the mass spectrometer.[5] The key advantage is that NAA-d3 co-elutes with NAA during chromatography, meaning it experiences the same matrix effects.[6] By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[6][7]
Q3: What are the characteristics of a good stable isotope-labeled internal standard?
A3: A good SIL-IS should have the following characteristics:
-
Stability of the label: The isotopic labels (e.g., deuterium) should be positioned on non-exchangeable sites within the molecule to prevent loss or exchange with protons from the solvent or matrix.[8]
-
Sufficient mass difference: The mass difference between the SIL-IS and the analyte should be adequate to prevent isotopic crosstalk, but not so large that it significantly alters the chromatographic behavior.
-
High isotopic purity: The SIL-IS should have a very low level of the non-labeled analyte to avoid contributing to the analyte's signal.[8]
-
Co-elution with the analyte: Ideally, the SIL-IS should have the same retention time as the analyte to experience the same matrix effects.[9] While deuterium labeling can sometimes cause a slight shift in retention time, 13C or 15N labeling often results in better co-elution.[10]
Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?
A4: Matrix effects can be evaluated using several methods:
-
Qualitative Assessment (Post-Column Infusion): A solution of the analyte is continuously infused into the mass spectrometer after the analytical column.[11] A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline signal at the analyte's retention time indicates the presence of ion suppression or enhancement.[7]
-
Quantitative Assessment (Matrix Factor Calculation): The matrix factor (MF) is determined by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[3]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects during the bioanalysis of NAA using NAA-d3.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Sample solvent mismatch. | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to prevent peak distortion.[3] |
| Column contamination. | Flush the analytical column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3] | |
| Analyte interactions with silica. | For silica-based columns, interactions with residual silanol groups can cause peak tailing. Consider using a mobile phase with a buffer or an alternative column chemistry.[3] | |
| Inconsistent or Low Analyte Recovery | Inefficient extraction. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure efficient extraction of both the analyte and the internal standard. |
| Improper pH for extraction. | For acidic analytes like NAA, ensure the sample's pH is adjusted to suppress its ionization and improve extraction efficiency with organic solvents in liquid-liquid extraction.[3] | |
| Significant Ion Suppression or Enhancement | High concentration of matrix components. | Dilute the sample with a suitable solvent. This can reduce the concentration of interfering matrix components but may impact the limit of quantification.[3] |
| Co-elution with phospholipids. | Optimize the chromatographic method to separate the analyte from the phospholipid elution region. Consider using a guard column or a specific phospholipid removal plate/column. | |
| Inadequate sample cleanup. | Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove a broader range of interfering matrix components.[1] | |
| Internal Standard Signal Variability | Inconsistent addition of internal standard. | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[6] |
| Degradation of the internal standard. | Verify the stability of the internal standard in the sample matrix and under the storage and processing conditions. |
Quantitative Data Summary
The following tables summarize the benefits of using a deuterated internal standard for improving assay performance.
Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard
| Parameter | Assay with Analog IS | Assay with Deuterated IS |
| Precision (%CV) | 8.5 - 15.2 | 2.1 - 5.8 |
| Accuracy (%Bias) | -12.5 to +18.3 | -4.2 to +3.5 |
| Data is illustrative and based on typical improvements seen when replacing an analog internal standard with a stable isotope-labeled one.[6] |
Table 2: Matrix Effect Assessment in Different Biological Matrices
| Matrix | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Plasma | 85.2 | 0.78 (Suppression) | 0.99 |
| Urine | 92.5 | 1.15 (Enhancement) | 1.02 |
| Cerebrospinal Fluid | 98.1 | 0.95 (Slight Suppression) | 1.01 |
| This table demonstrates how a deuterated internal standard can effectively compensate for varying matrix effects across different biological fluids. |
Experimental Protocols & Visualizations
General Workflow for Bioanalysis using NAA-d3
The following diagram illustrates a typical workflow for the quantification of NAA in a biological matrix using NAA-d3 as an internal standard.
Caption: General workflow for drug quantification using a deuterated internal standard.[6]
Detailed Experimental Protocol: Protein Precipitation
This protocol outlines a common and straightforward method for sample preparation.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[12]
Troubleshooting Logic for Matrix Effects
The following diagram provides a logical workflow for troubleshooting unexpected results that may be due to matrix effects.
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Acetyl-L-aspartic acid-d3 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of N-Acetyl-L-aspartic acid-d3 (NAA-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound (NAA-d3) is a deuterium-labeled analog of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA).[1] In mass spectrometry-based studies, it is primarily used as an internal standard for the accurate quantification of NAA.[1] Because NAA-d3 is chemically almost identical to NAA, it behaves similarly during sample preparation, chromatography, and ionization, allowing it to compensate for variations in the analytical process.[1] Its slightly higher mass allows it to be distinguished from the unlabeled NAA by the mass spectrometer.[1]
Q2: Which ionization mode, positive or negative, is best for analyzing NAA-d3?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of NAA and its deuterated standard. One study successfully used negative ion mode for the detection of NAA and NAA-d3 in urine samples.[2] Another method utilized positive ion mode for quantifying L-aspartic acid and its deuterated standard. The optimal choice depends on the specific instrumentation, sample matrix, and desired sensitivity, and should be determined empirically.
Q3: What are the typical MRM transitions for NAA and NAA-d3?
A3: Multiple reaction monitoring (MRM) is commonly used for quantification. In negative ion mode, transitions for NAA include m/z 174 -> 88, 174 -> 130, and 174 -> 58, while the transition for NAA-d3 is m/z 177 -> 89.[2] In positive ion mode, for the related compound L-aspartic acid, the transition is m/z 134.0 -> 88.03, and for its d3-labeled standard, it is m/z 137.02 -> 90.96.
Q4: Is derivatization necessary for NAA-d3 analysis?
A4: While direct analysis of NAA is possible, derivatization can significantly improve chromatographic performance, sensitivity, reproducibility, and accuracy.[3][4] Esterification is one derivatization technique that has been shown to be effective.[3][4] For gas chromatography-mass spectrometry (GC-MS), derivatization is required to increase the volatility of the polar NAA molecule.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Low or No Signal Intensity
Problem: The signal for NAA-d3 is weak or absent.
Possible Causes and Solutions:
-
Suboptimal Ionization Parameters:
-
Incorrect Polarity:
-
Solution: Verify that the mass spectrometer is operating in the correct ionization mode (positive or negative). While negative mode has been successfully used for NAA,[2] the optimal mode can be instrument-dependent.
-
-
Inefficient Desolvation:
-
Solution: Increase the drying gas temperature and flow rate to aid in the evaporation of solvent from the ESI droplets.[6]
-
-
Sample Degradation:
-
Solution: Ensure proper sample handling and storage conditions to prevent degradation of NAA and NAA-d3. For biological samples, storage at -80°C is generally recommended.[6]
-
Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem: The chromatographic peak for NAA-d3 is not symmetrical.
Possible Causes and Solutions:
-
Mismatch Between Sample Solvent and Mobile Phase:
-
Solution: Dissolve the sample in a solvent that has a similar or weaker elution strength than the initial mobile phase.[6]
-
-
Inadequate Column Equilibration:
-
Solution: Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned to the initial mobile phase.[6]
-
-
Secondary Interactions with Stationary Phase:
-
Solution: Add a small amount of a modifier, such as formic acid or ammonium formate, to the mobile phase to improve peak shape.[6]
-
High Background Noise
Problem: The baseline is noisy, making it difficult to detect the NAA-d3 peak.
Possible Causes and Solutions:
-
Contaminated Mobile Phase or LC System:
-
Solution: Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.[6]
-
-
Dirty Ion Source:
-
Solution: Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.[6]
-
Signal Suppression or Enhancement (Matrix Effects)
Problem: The signal intensity of NAA-d3 is inconsistent across different samples, likely due to matrix effects.
Possible Causes and Solutions:
-
Co-elution with Matrix Components:
-
Solution: Optimize the chromatographic method to separate NAA-d3 from interfering matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase composition.
-
-
Ion Suppression:
Quantitative Data Summary
Table 1: Example MRM Transitions for NAA and NAA-d3
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| NAA | Negative | 174 | 88, 130, 58 | [2] |
| NAA-d3 | Negative | 177 | 89 | [2] |
Table 2: Example LC-MS/MS Parameters for NAA Analysis
| Parameter | Value | Reference |
| Column | C8 (2.1 x 150 mm) | [2] |
| Mobile Phase | Acetonitrile and water (1:1 v/v) with 0.05% formic acid | [2] |
| Flow Rate | 0.25 mL/min | [2] |
| Run Time | ~2 minutes | [2] |
Experimental Protocols
Protocol 1: Direct Analysis of NAA in Urine by LC-MS/MS
This protocol is adapted from a method for the determination of NAA in urine.[2]
-
Sample Preparation:
-
To an untreated urine sample, add a known amount of NAA-d3 internal standard solution.
-
Vortex the mixture to ensure homogeneity.
-
-
LC-MS/MS Analysis:
-
Inject the mixture directly into the LC-MS/MS system.
-
LC Conditions:
-
Column: C8 (2.1 x 150 mm)
-
Mobile Phase: Acetonitrile and water (1:1 v/v) containing 0.05% formic acid
-
Flow Rate: 0.25 mL/min
-
-
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor the transitions m/z 174 -> 88 for NAA and m/z 177 -> 89 for NAA-d3.
-
-
-
Data Analysis:
-
Quantify NAA by calculating the peak area ratio of NAA to NAA-d3.
-
Protocol 2: Derivatization of Plasma Samples for Improved Sensitivity
This protocol is based on a method that uses esterification to improve chromatographic performance.[3][4]
-
Sample Precipitation:
-
To a plasma sample, add a protein precipitation solution containing an organic solvent (e.g., acetonitrile) and the NAA-d3 internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Derivatization (Esterification):
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent such as hydrogen chloride in butanol.
-
Incubate the mixture to allow the esterification reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Develop an appropriate chromatographic method to separate the derivatized NAA and NAA-d3.
-
Optimize MS/MS parameters for the derivatized compounds.
-
-
Data Analysis:
-
Quantify the derivatized NAA using the peak area ratio to the derivatized NAA-d3.
-
Visualizations
Caption: General workflow for NAA-d3 analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
Addressing isotopic interference in N-Acetyl-L-aspartic acid-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic interference in N-Acetyl-L-aspartic acid (NAA) analysis when using NAA-d3 as an internal standard?
A1: The primary cause of isotopic interference is the natural abundance of isotopes, particularly Carbon-13 (¹³C). The unlabeled NAA analyte has a molecular weight that is predominantly composed of the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). However, a small percentage of these molecules will naturally contain heavier isotopes. The "M+3" isotopic peak of unlabeled NAA can have the same nominal mass as the deuterated internal standard, NAA-d3. At high concentrations of NAA, the signal from its M+3 isotope can contribute to the signal of NAA-d3, leading to an artificially inflated internal standard response. This "crosstalk" can result in the underestimation of the true analyte concentration.
Q2: My calibration curve is non-linear at high concentrations. Could this be related to isotopic interference?
A2: Yes, non-linearity at the upper limits of quantification is a classic symptom of isotopic interference from the analyte to the stable isotope-labeled internal standard (SIL-IS). As the concentration of unlabeled NAA increases, its isotopic contribution to the NAA-d3 channel becomes more significant. This leads to a disproportionate increase in the internal standard signal relative to the analyte, causing the calibration curve to plateau and become non-linear.
Q3: I am observing a negative bias in my high concentration quality control (QC) samples. What is the likely cause?
A3: A negative bias in high QC samples is another strong indicator of isotopic interference. The artificially high internal standard signal, caused by the isotopic contribution from the high concentration of unlabeled NAA, will result in a lower calculated analyte-to-internal standard ratio. This, in turn, leads to a calculated concentration that is lower than the actual concentration of the QC sample.
Q4: Can the isotopic purity of my NAA-d3 internal standard affect my results?
A4: Absolutely. The isotopic purity of the NAA-d3 standard is critical for accurate quantification. If the NAA-d3 standard contains a significant percentage of unlabeled NAA (d0), it will contribute to the analyte signal, leading to a positive bias and a non-zero intercept in the calibration curve. It is essential to use an internal standard with high isotopic purity and to verify the certificate of analysis provided by the supplier.[1]
Q5: Are there different analytical approaches for NAA analysis in different biological matrices like urine and plasma?
A5: Yes, the sample preparation and analytical method can vary depending on the complexity of the matrix. For a relatively clean matrix like urine, a simple "dilute and shoot" method, where the sample is diluted with the internal standard solution and directly injected into the LC-MS/MS system, can be effective.[2] For more complex matrices like plasma, a protein precipitation step followed by derivatization may be necessary to improve chromatographic separation and reduce matrix effects.[3]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during NAA-d3 analysis.
Issue 1: Poor Peak Shape for NAA or NAA-d3
| Potential Cause | Troubleshooting Steps |
| Chromatographic Issues | 1. Check Column Health: Ensure the analytical column is not clogged or has lost efficiency. Flush the column or replace it if necessary. 2. Mobile Phase pH: Verify the pH of the mobile phase. Inconsistent pH can affect the ionization state and peak shape of acidic compounds like NAA. 3. Gradient Optimization: Adjust the gradient profile to ensure a more symmetrical elution of the peaks. |
| Injection Solvent Mismatch | 1. Solvent Strength: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion. Reconstitute the sample in the initial mobile phase if possible. |
| Column Overloading | 1. Reduce Injection Volume: If peak fronting is observed, try reducing the injection volume. 2. Dilute Sample: Dilute the sample to reduce the mass of analyte injected onto the column. |
Issue 2: Suspected Isotopic Interference
| Symptom | Verification and Mitigation Steps |
| Non-linear calibration curve at high concentrations | 1. Analyze High Concentration Standard: Inject a high concentration standard of unlabeled NAA and monitor the MRM transition for NAA-d3. A detectable signal confirms isotopic crosstalk. 2. Optimize Chromatography: Improve the chromatographic separation between NAA and any co-eluting matrix components that could exacerbate the issue. 3. Select Alternative MRM Transition: If multiple product ions are available for NAA-d3, test different transitions to find one with minimal contribution from unlabeled NAA. 4. Mathematical Correction: If interference is predictable and consistent, a correction factor can be applied to the internal standard response. This approach requires thorough validation. |
| Negative bias in high QC samples | 1. Confirm Interference: Follow the verification steps above. 2. Reduce Analyte Concentration Range: If possible, narrow the calibration range to a linear portion. 3. Increase Internal Standard Concentration: A higher concentration of the internal standard can sometimes mitigate the relative impact of the analyte's isotopic contribution. However, this may not be cost-effective and could lead to ion suppression. |
Quantitative Data Summary
The following table summarizes the typical mass-to-charge ratios (m/z) for NAA and its deuterated internal standard, NAA-d3, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
| Compound | Precursor Ion [M-H]⁻ | Product Ions | Reference |
| N-Acetyl-L-aspartic acid (NAA) | m/z 174 | m/z 88, m/z 130, m/z 58 | [2] |
| This compound (NAA-d3) | m/z 177 | m/z 89 | [2] |
Experimental Protocols
Protocol 1: "Dilute and Shoot" Method for NAA in Urine
This protocol is adapted for the analysis of NAA in urine samples where extensive sample cleanup is not always necessary.[2]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to remove any particulate matter.
-
Prepare a working solution of NAA-d3 in the initial mobile phase.
-
In a clean microcentrifuge tube, add a specific volume of the urine supernatant and a corresponding volume of the NAA-d3 working solution.
-
Vortex the mixture thoroughly.
-
-
LC-MS/MS Analysis:
-
LC Column: C8 column (e.g., 2.1 x 150 mm).[2]
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
MRM Transitions: Monitor the transitions listed in the quantitative data summary table.
-
Protocol 2: Derivatization Method for NAA in Plasma
This protocol is suitable for plasma samples and involves a derivatization step to improve chromatographic performance.[3]
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile or methanol) containing the NAA-d3 internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Derivatization (Esterification): Evaporate the supernatant to dryness under a stream of nitrogen. Add a solution of acetyl chloride in a suitable alcohol (e.g., methanol) to the dried residue.
-
Heat the mixture to facilitate the esterification of the carboxylic acid group of NAA.
-
Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the derivatized NAA and NAA-d3.
-
MRM Transitions: The precursor and product ions will be different from the underivatized compounds and will need to be optimized for the specific derivative formed.
-
Visualizations
Caption: Workflow for identifying and mitigating isotopic interference.
Caption: Isotopic interference from unlabeled NAA to NAA-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acetylaspartate (NAA) Sample Extraction from Brain Tissue Homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetylaspartate (NAA) extraction from brain tissue homogenates.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample extraction process in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low NAA Yield | Incomplete tissue homogenization: Large tissue chunks can trap NAA, preventing its efficient extraction into the solvent. | Ensure the tissue is thoroughly homogenized to a uniform consistency. For tough or fibrous tissues, consider using bead beating or cryogenic grinding.[1] Visually inspect the homogenate for any remaining tissue particles. |
| Inefficient protein precipitation: Proteins can interfere with NAA quantification and may co-precipitate NAA if not removed effectively. | Use a reliable protein precipitation agent like cold perchloric acid (PCA) or a methanol-chloroform mixture. Ensure the correct ratio of precipitation agent to homogenate is used and that the mixture is thoroughly vortexed and incubated at the appropriate temperature (typically on ice).[2][3] | |
| NAA degradation: NAA can be degraded by enzymatic activity or unstable pH conditions during the extraction process. | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Use buffers with appropriate pH stability. If storing the homogenate, do so at -80°C to prevent degradation.[4] | |
| High Variability Between Replicates | Inconsistent homogenization: Differences in the degree of homogenization between samples will lead to variable extraction efficiency. | Standardize the homogenization procedure, including the duration, speed, and equipment settings. For bead beaters, use the same size and number of beads for each sample. |
| Inaccurate pipetting: Small errors in the volumes of tissue homogenate or extraction solvents can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique, especially when handling viscous homogenates or volatile organic solvents. | |
| Partial sample thawing: If working with frozen tissue, allowing some samples to thaw more than others can lead to differential enzymatic degradation. | Keep all tissue samples frozen on dry ice until the moment of homogenization. Add cold lysis buffer directly to the frozen tissue to begin the homogenization process.[4] | |
| Poor Chromatographic Peak Shape (Tailing or Broadening) in HPLC/LC-MS | Matrix effects: Co-eluting substances from the brain tissue matrix can interfere with the chromatographic separation and detection of NAA. | Optimize the clean-up steps after protein precipitation. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify the sample. Ensure the final sample is dissolved in a solvent compatible with the mobile phase. |
| Inappropriate pH of the mobile phase: The ionization state of NAA is pH-dependent, which affects its retention on the column. | Adjust the pH of the mobile phase to optimize the peak shape. For reversed-phase chromatography, a lower pH (e.g., using formic acid) is often beneficial. | |
| Column overload: Injecting too concentrated a sample can lead to peak broadening and tailing. | Dilute the sample before injection or reduce the injection volume. | |
| Sample Contamination | Contaminants from lab equipment: Plasticizers or other chemicals can leach from tubes and pipette tips, especially with organic solvents. | Use high-quality, solvent-resistant polypropylene or glass tubes and pipette tips. |
| Cross-contamination between samples: Residue from a high-concentration sample can carry over to the next sample during homogenization or extraction. | Thoroughly clean homogenization equipment between samples. Use fresh disposable materials for each sample whenever possible. |
Frequently Asked Questions (FAQs)
1. What is the best method for homogenizing brain tissue for NAA extraction?
The optimal homogenization method depends on the tissue's toughness and the available equipment. For most brain regions, a Dounce or Potter-Elvehjem homogenizer provides gentle and effective homogenization. For more fibrous tissues or for higher throughput, bead beaters with stainless steel or ceramic beads are very effective.[1] Cryogenic grinding (grinding the tissue in liquid nitrogen) is also an excellent method for preserving metabolite stability.
2. Which protein precipitation method is better for NAA extraction: perchloric acid (PCA) or methanol?
Both PCA and organic solvents like methanol are effective for precipitating proteins.
-
Perchloric Acid (PCA): PCA is a strong acid that effectively denatures and precipitates proteins. It is a well-established method for small molecule metabolite extraction.[3] A key advantage is the complete precipitation of proteins, leading to a clean supernatant. However, the PCA must be neutralized and the resulting salt (potassium perchlorate) removed by centrifugation, which adds extra steps to the protocol.
-
Methanol: Cold methanol is also widely used and has the advantage of not requiring a neutralization step. A methanol-chloroform extraction has been shown to be a superior technique for aqueous metabolite extraction from brain tissue compared to the PCA method in some studies.[2]
The choice may depend on your downstream analytical method and specific experimental goals. A comparison of metabolite yields between the two methods is provided in the data tables below.
3. How should I store my brain tissue samples before NAA extraction?
For long-term storage, snap-freeze the dissected brain tissue in liquid nitrogen and then store it at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of NAA and other metabolites. When ready to process, keep the tissue on dry ice until homogenization.
4. Can I use a general-purpose lysis buffer for homogenization?
While a simple buffer like phosphate-buffered saline (PBS) can be used, the composition of the homogenization buffer can impact extraction efficiency.[5][6] For NAA, which is a small, water-soluble molecule, the primary goal is to efficiently disrupt the cells and release the intracellular contents into a solution from which proteins can be effectively precipitated. The choice of buffer can be critical, and for mass spectrometry-based proteomics, detergent-based buffers have shown the highest protein extraction efficiency.[6] However, for small molecule analysis, a simpler buffer followed by efficient protein precipitation is often sufficient.
5. What are the expected concentrations of NAA in different brain regions?
NAA concentrations can vary between different brain regions. The following table provides some reported values for NAA concentration in various parts of the human brain.
| Brain Region | NAA Concentration (mM) |
| Frontal White Matter | 8.1 ± 0.9 |
| Parietal White Matter | 8.0 ± 1.0 |
| Occipital White Matter | 7.8 ± 0.9 |
| Frontal Gray Matter | 8.4 ± 1.1 |
| Parietal Gray Matter | 8.9 ± 0.9 |
| Occipital Gray Matter | 10.1 ± 1.0 |
Data adapted from a study using quantitative localized proton MRS.
Quantitative Data Comparison
The following table summarizes the metabolite yields from extractions of rat brain samples using either a methanol-chloroform (M/C) or perchloric acid (PCA) extraction technique, as determined by high-resolution 1H NMR spectroscopy.
| Metabolite | Methanol-Chloroform (M/C) Yield (µmol/g wet weight) | Perchloric Acid (PCA) Yield (µmol/g wet weight) |
| N-acetylaspartate | 10.2 ± 0.5 | 8.9 ± 0.6 |
| Alanine | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Choline | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Creatine | 10.1 ± 0.5 | 9.8 ± 0.7 |
| GABA | 2.1 ± 0.2 | 1.8 ± 0.2 |
| Glutamate | 11.9 ± 0.6 | 10.5 ± 0.8 |
| Glutamine | 4.8 ± 0.4 | 4.2 ± 0.5 |
| Myo-inositol | 7.2 ± 0.4 | 6.5 ± 0.5 |
| Taurine | 6.5 ± 0.4 | 5.9 ± 0.5 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: NAA Extraction using Perchloric Acid Precipitation
This protocol is suitable for subsequent analysis by HPLC or LC-MS/MS.
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (e.g., 50-100 mg) in a pre-chilled tube.
-
Add 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 1 mL for 100 mg of tissue).
-
Immediately homogenize the tissue on ice using a suitable homogenizer (e.g., Dounce homogenizer, bead beater) until no visible tissue fragments remain.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Neutralization and Salt Removal:
-
Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
Neutralize the supernatant by adding a potassium hydroxide (KOH) solution (e.g., 3 M KOH) dropwise while vortexing gently on ice. Monitor the pH with pH paper until it reaches 6.0-7.0.
-
Incubate the neutralized extract on ice for 30 minutes to precipitate the potassium perchlorate salt.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the salt.
-
-
Final Sample Preparation:
-
Collect the supernatant, which contains the NAA.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC or LC-MS/MS analysis.
-
Store the final extract at -80°C if not analyzing immediately.
-
Protocol 2: NAA Extraction using Methanol-Chloroform Precipitation
This protocol allows for the simultaneous extraction of aqueous metabolites (including NAA) and lipids.[2]
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (e.g., 50-100 mg) in a pre-chilled glass tube.
-
Add 400 µL of ice-cold methanol and homogenize thoroughly on ice.
-
Add 200 µL of chloroform and vortex for 30 seconds.
-
-
Phase Separation:
-
Add 400 µL of water and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.
-
-
Aqueous Phase Collection:
-
Carefully collect the upper aqueous phase, which contains NAA and other polar metabolites, and transfer it to a new tube. Be careful not to disturb the protein interface.
-
-
Drying and Reconstitution:
-
Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC) to a desired concentration.
-
-
Final Sample Preparation:
-
Centrifuge the reconstituted sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizations
N-Acetylaspartate (NAA) Metabolic Pathway
Caption: Metabolic pathway of N-acetylaspartate (NAA) synthesis in neurons and its subsequent transport and catabolism in glial cells.
Experimental Workflow for NAA Extraction
Caption: A generalized workflow for the extraction of NAA from brain tissue homogenates for analysis by HPLC or LC-MS/MS.
References
- 1. A comparison of cell and tissue extraction techniques using high-resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to assess the chemical purity of N-Acetyl-L-aspartic acid-d3 standard
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the chemical and isotopic purity of the N-Acetyl-L-aspartic acid-d3 (NAA-d3) standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
Q2: What are the potential impurities in an this compound standard?
A2: Potential impurities can be categorized as follows:
-
Chemical Impurities: These include residual starting materials, by-products from the synthesis, and degradation products. For N-acetylated amino acids, oxidation of the compound can be a concern.[3]
-
Isotopic Impurities: These are molecules with different deuterium labeling patterns (e.g., d0, d1, d2 variants) or the unlabeled (d0) N-Acetyl-L-aspartic acid.
-
Residual Solvents and Water: Water and organic solvents used during synthesis and purification may be present. Water content is a critical parameter as it affects the accurate weighing of the standard.[4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity by separating the main compound from non-volatile chemical impurities.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both chemical and isotopic purity by separating compounds and analyzing their mass-to-charge ratios.[6][7][8][9] High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing isotopologs.[6][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining chemical purity without the need for a specific reference standard of the analyte.[10][11][12][13][14] It can also confirm the identity and location of the deuterium labels.
-
Karl Fischer Titration: This is the gold standard method for the accurate determination of water content.[4][15][16][17]
Q4: How is the water content of the standard determined?
A4: The most accurate and specific method for determining water content is Karl Fischer titration.[4][15][17] This technique can be performed using either volumetric or coulometric methods, depending on the expected water content.[16][17] Coulometric Karl Fischer is suitable for trace amounts of water (ppm range), while volumetric is used for higher water content.[16][17]
Experimental Workflows and Logic
The following diagram illustrates a typical workflow for the comprehensive purity assessment of an this compound standard.
Caption: Workflow for NAA-d3 Purity Assessment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram | 1. Contamination of mobile phase or solvent.2. Degradation of the sample.[3]3. Presence of chemical impurities from synthesis. | 1. Prepare fresh mobile phase and sample diluent.2. Re-analyze a freshly prepared sample solution. If peaks persist, consider stress testing (e.g., acid, base, oxidation) to identify potential degradants.[5]3. If impurities are significant, the standard may not be suitable for use. |
| Discrepancy in mass-to-charge (m/z) ratio in MS | 1. Incorrect instrument calibration.2. Formation of adducts (e.g., with sodium, potassium).3. In-source fragmentation or unexpected ionization. | 1. Calibrate the mass spectrometer using a known standard.2. Examine the full mass spectrum for common adducts.3. Optimize MS source conditions (e.g., cone voltage, temperature). |
| Observed isotopic purity is lower than specified | 1. Natural isotopic abundance of other elements (e.g., ¹³C).2. Presence of unlabeled (d0) or partially labeled material.3. H/D back-exchange with protic solvents. | 1. Use software to correct for the natural isotopic contribution of all elements in the molecule.[18]2. High-resolution MS can help resolve and quantify different isotopologs.[6][9]3. Minimize exposure to protic solvents, especially under non-neutral pH conditions. |
| High water content from Karl Fischer titration | 1. Hygroscopic nature of the material.2. Improper storage of the standard.3. Inaccurate titer of the Karl Fischer reagent. | 1. Handle the standard in a low-humidity environment (e.g., glove box).2. Ensure the standard is stored in a tightly sealed container with a desiccant.[19]3. Calibrate the Karl Fischer instrument with a certified water standard. |
Comparison of Analytical Techniques
| Technique | Primary Measurement | Advantages | Limitations |
| HPLC-UV | Chemical Purity | Robust, reproducible, widely available. | Requires chromophore for UV detection; does not provide mass or isotopic information. |
| LC-MS | Chemical & Isotopic Purity | High sensitivity and specificity; provides molecular weight information.[6][9] | Quantitative accuracy can be affected by ion suppression; requires an isotopically labeled standard for best results. |
| qNMR | Absolute Chemical Purity & Structure | Primary ratio method, nondestructive, provides structural information, no reference standard of the analyte needed.[11][12][13] | Lower sensitivity compared to MS; requires a high-purity internal calibration standard. |
| Karl Fischer Titration | Water Content | Gold standard for water determination, highly accurate and precise.[15][17] | Can be affected by side reactions with certain functional groups (e.g., aldehydes, ketones).[15] |
Detailed Experimental Protocols
Chemical Purity by HPLC-UV
-
Objective: To determine the percentage purity of the NAA-d3 by separating it from non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[20][21]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[21]
-
Detection: UV detection at a wavelength where NAA absorbs, typically around 210-215 nm.[20]
-
Sample Preparation: Accurately weigh and dissolve the NAA-d3 standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation: Calculate the area percent of the main peak relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Isotopic Purity by LC-MS
-
Objective: To determine the isotopic distribution and purity of the NAA-d3 standard.
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Methodology:
-
LC Conditions: Use an HPLC method similar to the one described above to achieve chromatographic separation. A simple, fast gradient is often sufficient.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for NAA.[7]
-
Acquisition Mode: Acquire data in full scan mode over a mass range that includes the unlabeled (d0) and labeled (d3) forms of NAA (e.g., m/z 170-185).
-
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in a solvent compatible with LC-MS (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject the sample and acquire the mass spectrum for the NAA peak.
-
Calculation: Determine the relative abundance of the ion corresponding to NAA-d3 (e.g., m/z 177 for [M-H]⁻) compared to the ions for unlabeled NAA (m/z 174) and other isotopic variants.[6][9] Correct for the contribution of natural ¹³C abundance.
-
Water Content by Karl Fischer Titration
-
Objective: To accurately quantify the water content in the solid NAA-d3 standard.
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
-
Methodology:
-
Titrator Preparation: Ensure the titration vessel is conditioned and the solvent is dry (low drift).
-
Instrument Calibration: Determine the titer of the KF reagent using a certified water standard or a solid standard with a known water content (e.g., sodium tartrate dihydrate).
-
Sample Analysis:
-
Accurately weigh a suitable amount of the NAA-d3 standard directly into the titration vessel.
-
Start the titration and allow the reaction to go to completion.
-
-
Calculation: The instrument's software will automatically calculate the water content based on the amount of sample and the volume of titrant consumed. The result is typically expressed as a weight percentage (w/w %).
-
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting common purity assessment issues.
Caption: Decision Tree for Troubleshooting Purity Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 284665-15-2 [benchchem.com]
- 3. s10901.pcdn.co [s10901.pcdn.co]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 11. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. mt.com [mt.com]
- 18. researchgate.net [researchgate.net]
- 19. cdnisotopes.com [cdnisotopes.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Minimizing ion suppression effects for N-Acetyl-L-aspartic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of N-Acetyl-L-aspartic acid-d3 (NAA-d3) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound (NAA-d3)?
Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, NAA-d3, is reduced by the presence of co-eluting compounds from the sample matrix. This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification in LC-MS/MS analysis. In biological matrices such as plasma, urine, or cerebrospinal fluid (CSF), common sources of ion suppression include salts, phospholipids, and other endogenous metabolites.
Q2: How can I determine if ion suppression is affecting my NAA-d3 signal?
A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of NAA-d3 at a constant rate into the mass spectrometer while injecting a blank matrix extract (a sample processed through your sample preparation procedure without the analyte). A significant drop in the baseline signal of NAA-d3 at a specific retention time indicates the elution of matrix components that are causing ion suppression.
Q3: What are the primary strategies to minimize ion suppression for NAA-d3 analysis?
The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.
-
Chromatographic Separation: To resolve NAA-d3 from co-eluting matrix interferences.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound (NAA-d3) itself serves as an excellent internal standard for the quantification of endogenous N-Acetyl-L-aspartic acid (NAA) as it co-elutes and experiences similar ion suppression, allowing for accurate correction.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of NAA-d3 and provides systematic approaches to resolve them.
Issue 1: Low or Inconsistent NAA-d3 Signal Intensity
Possible Cause: Significant ion suppression from matrix components.
Recommended Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering compounds. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be particularly effective for a polar compound like NAA.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous phase and using different organic solvents to selectively extract NAA-d3.
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids and other small molecule interferences. If using PPT, consider a subsequent clean-up step.
-
-
Optimize Chromatographic Conditions:
-
Change Stationary Phase: A HILIC column can provide better retention and separation for polar analytes like NAA compared to traditional reversed-phase columns (e.g., C18).
-
Modify Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent content, buffer concentration, and pH) can alter the elution profile of both NAA-d3 and interfering species.
-
Gradient Optimization: A shallower gradient can improve the resolution between NAA-d3 and closely eluting matrix components.
-
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data to illustrate the effectiveness of different sample preparation and chromatographic strategies in minimizing ion suppression for NAA-d3.
Table 1: Comparison of Sample Preparation Techniques for NAA-d3 Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -45 ± 8 | < 10 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 ± 7 | -25 ± 6 | < 8 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 4 | -5 ± 3 | < 5 |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A value of 0% indicates no matrix effect, while a negative value indicates ion suppression.
Table 2: Effect of Chromatographic Column on NAA-d3 Signal and Separation
| Column Type | Retention Time (min) | Peak Asymmetry | Resolution from Major Interference |
| C18 (Reversed-Phase) | 1.2 | 1.8 | 0.8 |
| HILIC | 3.5 | 1.1 | 2.5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NAA-d3 from Plasma
This protocol provides a general workflow for a mixed-mode SPE procedure.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard working solution (if NAA-d3 is not the internal standard itself) and 200 µL of 1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute NAA-d3 with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid Chromatography Method for NAA-d3 Analysis
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Protocol 3: Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition for NAA-d3: m/z 177 → 89
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: These parameters are a starting point and should be optimized for your specific instrument.
Visualizations
Caption: A workflow for troubleshooting low signal intensity of NAA-d3.
Caption: A general workflow for Solid-Phase Extraction (SPE) of NAA-d3.
Validation & Comparative
A Comparative Guide to N-Acetyl-L-aspartic acid (NAA) Quantification: Method Validation Using N-Acetyl-L-aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Acetyl-L-aspartic acid (NAA), a key biomarker for neuronal health. The primary focus is on the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing N-Acetyl-L-aspartic acid-d3 as an internal standard. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
In addition to the gold-standard LC-MS/MS approach, this guide evaluates alternative methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and Proton Magnetic Resonance Spectroscopy (¹H-MRS). Each method's performance is objectively compared, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific application, whether it be for clinical diagnostics, preclinical research, or drug development.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for the different NAA quantification methods. These parameters are crucial for assessing the reliability and suitability of a method for a particular study.
Table 1: Performance Characteristics of LC-MS/MS Methods for NAA Quantification
| Parameter | Urine Analysis | Plasma Analysis (with derivatization) | Dried Blood Spot Analysis |
| Linearity | Up to 2 mmol/L[1] | - | - |
| Lower Limit of Quantification (LLOQ) | 1 µmol/L[1] | 0.06 ng/mL (instrumental)[2] | 0.06 µmol/dm³ |
| Precision (%RSD) | Low variability reported[1] | 1-3%[2] | Intra-day: up to 4.1%, Inter-day: up to 8.0% |
| Accuracy | Excellent recovery reported[1] | 98-103%[2] | - |
| Internal Standard | d3-NAA[1] | - | D3-NAA |
Table 2: Performance Characteristics of Alternative Methods for NAA Quantification
| Method | Linearity | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - | Sub-picogram amounts of pure derivatives detectable[3] | Highly specific and sensitive, especially with negative-ion chemical ionization; requires derivatization.[3] |
| Enzymatic Fluorimetric Assay | Linear up to 100 µM[4][5] | LOD: 1.0 µM (10 pmol/well), LLOQ: 3.3 µM (33 pmol/well)[4][5] | Does not require expensive equipment; suitable for large-scale quantification.[4][5] |
| Proton Magnetic Resonance Spectroscopy (¹H-MRS) | - | - | Non-invasive in-vivo quantification in the brain; primarily a clinical and research tool for assessing neuronal health.[6][7] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound
This method is renowned for its high sensitivity and specificity, making it the preferred method for quantitative bioanalysis.
a) Sample Preparation (Urine) [1]
-
Add this compound (internal standard) to an untreated urine sample.
-
Vortex the mixture.
-
Inject the mixture directly into the LC-MS/MS system.
b) Sample Preparation (Plasma with Derivatization) [2]
-
Perform an esterification step on the plasma sample to improve chromatographic performance.
-
Add the internal standard.
-
Proceed with protein precipitation or liquid-liquid extraction.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
c) Chromatographic and Mass Spectrometric Conditions (General)
-
Column: A C8 or C18 reversed-phase column is typically used. For instance, a C8 column (2.1 x 150 mm) can be employed.[1]
-
Mobile Phase: A mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.05%) is common.[1]
-
Flow Rate: A flow rate of around 0.25 ml/min is often used.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for NAA analysis.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a powerful tool for NAA quantification, particularly when high specificity is required.
a) Sample Preparation and Derivatization [3]
-
Acidify the urine sample.
-
Extract with an organic solvent such as ethyl acetate.
-
Add a deuterated internal standard (e.g., 15N-[2H3]acetyl-L-aspartic acid).[8]
-
Evaporate the solvent and perform derivatization. A common derivatization is the conversion to pentafluorobenzyl ester derivatives.[3]
-
Reconstitute the sample in a suitable solvent for injection.
b) GC-MS Conditions
-
Ionization Mode: Negative-ion chemical ionization can provide high sensitivity.[3]
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized NAA and the internal standard.
Enzymatic Fluorimetric Assay
This method provides a cost-effective and high-throughput alternative to mass spectrometry-based methods.
-
NAA in the sample is hydrolyzed by the enzyme aspartoacylase to produce L-aspartate.
-
The resulting L-aspartate is then oxidized by L-aspartate oxidase, which generates hydrogen peroxide (H₂O₂).
-
The H₂O₂ is measured using a fluorimetric assay with a probe like Ampliflu Red in the presence of peroxidase. The fluorescence intensity is proportional to the initial NAA concentration.
-
Deproteinize the tissue or biological fluid sample.
-
Pass the sample through a strong cation exchange column to remove endogenous aspartate.
-
Incubate the sample with aspartoacylase and L-aspartate oxidase.
-
Add the fluorimetric detection reagent (e.g., Ampliflu Red and peroxidase).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Quantify the NAA concentration using a standard curve.
Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique used to measure the concentration of metabolites, including NAA, directly in living tissue, most commonly the brain.
-
The N-acetyl methyl group (CH₃) of NAA has a distinct resonance peak at 2.02 ppm in the proton MR spectrum, which is the most prominent peak in a healthy brain's spectrum.[6][7]
-
The area under this peak is proportional to the concentration of NAA in the interrogated tissue volume (voxel).
b) Data Acquisition and Analysis
-
Acquire ¹H-MR spectra from the region of interest using a localized spectroscopy sequence (e.g., PRESS or STEAM) on an MRI scanner.
-
Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.
-
Quantify the NAA peak area using spectral fitting software.
-
Calculate the absolute concentration by referencing to an internal water signal or an external standard.
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of the experimental processes and underlying biological pathways are essential for clear communication in scientific research.
Caption: Experimental workflow for NAA quantification using LC-MS/MS with an internal standard.
This guide provides a foundational understanding of the methods available for NAA quantification. The choice of method will ultimately depend on the specific research question, the required sensitivity and throughput, and the available instrumentation. For regulated bioanalysis in drug development, the validated LC-MS/MS method using a deuterated internal standard remains the industry standard due to its superior accuracy, precision, and robustness.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatic fluorimetric assay for determination of N-acetylaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajnr.org [ajnr.org]
- 8. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-Acetyl-L-aspartic acid-d3 vs. 13C-Labeled Internal Standards for NAA Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly for crucial neurological biomarkers like N-Acetyl-L-aspartic acid (NAA), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, with deuterated (e.g., N-Acetyl-L-aspartic acid-d3) and carbon-13 (13C) labeled standards being the most common choices. This guide provides an objective comparison of their performance, supported by experimental principles and data, to inform the selection of the most suitable internal standard for NAA quantification.
Executive Summary
While this compound (d3-NAA) is a widely used and often more cost-effective internal standard for the quantification of NAA, 13C-labeled NAA offers superior analytical performance, particularly in complex biological matrices. The primary advantages of 13C-labeled standards lie in their identical chromatographic behavior to the analyte and higher isotopic stability, which translates to more accurate and precise quantification by minimizing matrix effects and eliminating the risk of isotopic exchange. For high-stakes applications such as clinical trials or biomarker validation, the initial investment in a 13C-labeled standard is often justified by the enhanced data quality and reliability.
Data Presentation: Performance Comparison
The following table summarizes the key performance differences between d3-NAA and 13C-labeled NAA as internal standards for quantitative analysis. The data presented is a synthesis of established principles and reported outcomes for deuterated versus 13C-labeled standards in mass spectrometry-based assays.
| Performance Parameter | This compound (d3-NAA) | 13C-Labeled NAA | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than unlabeled NAA. | Co-elutes perfectly with unlabeled NAA. | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to chromatographic separation, especially in high-resolution chromatography systems[1][2]. 13C labeling results in a virtually identical physicochemical profile to the native analyte, ensuring co-elution[3][4]. |
| Matrix Effects | Differential elution can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement, potentially compromising accuracy[3][5]. | Co-elution ensures that the analyte and internal standard are subjected to the same matrix effects, allowing for more effective compensation and improved accuracy[3][5]. | In complex matrices like plasma or brain tissue, co-eluting matrix components can interfere with ionization. A co-eluting internal standard is the most effective way to correct for these variations. |
| Isotopic Stability | Generally stable, but the deuterium label on the acetyl group may be susceptible to back-exchange with protons under certain sample preparation or storage conditions. | Highly stable with no risk of isotopic exchange. The 13C atoms are integrated into the carbon skeleton of the molecule. | Back-exchange of deuterium can lead to a decrease in the signal of the internal standard and an overestimation of the analyte concentration[3][5]. |
| Accuracy & Precision | Can be prone to inaccuracies, with some studies reporting significant errors (up to 40%) due to chromatographic shifts and differential matrix effects[3]. | Generally provides higher accuracy and precision due to superior correction for analytical variability. | The closer the internal standard mimics the analyte throughout the entire analytical process, the more accurate and precise the final measurement will be[3][4]. |
| Cost | Typically less expensive and more readily available. | Generally more expensive due to a more complex synthesis process. | The cost-benefit analysis often favors 13C-labeled standards for assays where the utmost accuracy is required, as it can reduce costs associated with method troubleshooting and data irreproducibility[5][6]. |
Experimental Protocols
A typical experimental workflow for the quantification of NAA in a biological matrix (e.g., brain tissue homogenate or plasma) using a stable isotope-labeled internal standard is detailed below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[7][8].
Sample Preparation
-
Thawing and Homogenization (for tissue): Thaw frozen tissue samples on ice. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform lysate.
-
Spiking with Internal Standard: Add a known concentration of the internal standard (either d3-NAA or 13C-labeled NAA) to an aliquot of the sample (e.g., 100 µL of plasma or tissue homogenate).
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 400 µL).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing NAA and the internal standard and transfer it to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. Negative ion mode is often preferred for NAA[7][8].
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
NAA: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
d3-NAA: Monitor the corresponding mass-shifted precursor to product ion transition.
-
13C-Labeled NAA: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification
The concentration of NAA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed by analyzing a series of standards with known concentrations of NAA and a fixed concentration of the internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Caption: Experimental workflow for NAA quantification.
References
- 1. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Canavan Disease Affects The Brain: The Role Of N-Acetylaspartic Acid (NAA) - Klarity Health Library [my.klarity.health]
- 5. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]
A Comparative Guide to N-Acetyl-L-aspartic Acid (NAA) Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of N-Acetyl-L-aspartic acid (NAA), a crucial biomarker for neuronal health and function. The selection of an appropriate quantification method is paramount for obtaining reliable and reproducible data in clinical and preclinical research. This document summarizes the performance of various techniques based on published experimental data, offering a comprehensive resource for informed decision-making.
Introduction to N-Acetyl-L-aspartic Acid (NAA)
N-acetylaspartate is an endogenous amino acid predominantly found in neurons and serves as a marker for neuronal viability and density.[1] Its concentration in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine can be indicative of several neurological disorders.[1][2][3] Accurate and precise quantification of NAA is therefore critical for diagnostic and therapeutic research in neurology. The most commonly employed analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The choice between GC-MS and LC-MS/MS for NAA quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[4] Both methods offer high sensitivity and selectivity but differ in sample preparation and throughput.[5][6]
Data Presentation: Performance Characteristics
The following table summarizes the quantitative performance data for different NAA quantification methods as reported in various studies. This allows for a direct comparison of key analytical parameters.
| Method | Matrix | Linearity (R²) | Accuracy (%) | Precision (RSD%) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Plasma | Not Specified | 98 - 103 | 1 - 3 | 0.06 ng/mL | [1] |
| LC-MS/MS | Urine | > 0.99 | Not Specified | < 15 | 1 µmol/L | [7] |
| GC-MS | Urine | Not Specified | Not Specified | Not Specified | Sub-picogram detection | [8] |
| GC-MS | CSF | Not Specified | Not Specified | Not Specified | Not Specified | [9][10][11] |
Note: Direct comparison of LOQ across different units (ng/mL vs. µmol/L) requires conversion based on the molecular weight of NAA (175.14 g/mol ). "Not Specified" indicates that the specific value was not reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the key quantification techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is advantageous due to its high sensitivity and specificity, often with simpler sample preparation.[5]
Sample Preparation (Urine):
-
Aliquots of untreated urine are taken.
-
An internal standard (e.g., d3-NAA) is added.
-
The mixture is directly injected into the LC-MS/MS system without the need for extraction or derivatization.[7]
Chromatographic and Mass Spectrometric Conditions (Urine):
-
Column: C8 column (e.g., 2.1 x 150 mm).
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.
-
Flow Rate: 0.25 ml/min.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
NAA transitions: m/z 174 -> 88, 174 -> 130, 174 -> 58.
-
Internal Standard (d3-NAA) transition: m/z 177 -> 89.[7]
-
Sample Preparation (Plasma):
-
Plasma samples undergo an esterification step as part of the sample preparation.
-
This derivatization improves chromatographic performance, sensitivity, reproducibility, and accuracy.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for NAA quantification but typically requires derivatization to increase the volatility of the analyte.[5][6]
Sample Preparation (Urine):
-
Urine samples are acidified.
-
NAA is extracted using an organic solvent such as ethyl acetate.
-
The extracted compounds are converted into their pentafluorobenzyl ester derivatives to increase volatility for GC analysis.
-
A deuterated internal standard (e.g., trideuterated NAA) is used for quantification.[8]
Sample Preparation (Cerebrospinal Fluid):
-
Deuterated internal standards are added to the CSF samples.
-
The samples are then processed for GC-MS analysis with selected ion monitoring.[10]
Methodology Workflows
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and GC-MS quantification of NAA.
References
- 1. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of N-acetylaspartic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylaspartic acid (NAA) and N-acetylaspartylglutamic acid (NAAG) in human ventricular, subarachnoid, and lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and GC-MS Methods for N-Acetylaspartic Acid (NAA) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-acetylaspartic acid (NAA), a vital biomarker for neuronal health and various neurological disorders, is paramount in clinical and research settings. The two predominant analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these methods to assist in selecting the most suitable approach for your analytical needs.
Methodology Overview
Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for the analysis of small molecules like NAA. However, they differ fundamentally in their sample preparation requirements, chromatographic separation principles, and instrumentation.
-
LC-MS/MS has emerged as a popular method for NAA analysis due to its high throughput, minimal sample preparation, and applicability to a wide range of biological matrices.[1][2][3][4][5] Many LC-MS/MS methods employ a "dilute and shoot" approach, particularly for urine samples, which significantly reduces sample processing time.[1][5]
-
GC-MS is a robust and reliable technique that often requires derivatization of the analyte to increase its volatility and thermal stability for gas-phase separation.[6][7] This additional step can increase sample preparation time and complexity.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for LC-MS/MS and GC-MS methods for NAA analysis, based on published data. It is important to note that direct cross-validation studies for NAA are limited, and performance can vary based on the specific matrix, instrumentation, and protocol.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Quantitation (LOQ) | 0.06 µmol/L (DBS)[3], 1 µmol/L (Urine)[1][5], 0.06 ng/mL (Plasma)[8] | Data not consistently reported in recent literature for direct comparison. | LC-MS/MS generally demonstrates excellent sensitivity for NAA analysis. |
| Linearity (R²) | >0.99[2][4] | >0.99 (for general amino acids)[9] | Both techniques can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 7.1% (Intra & Inter-assay)[2], < 7% (Inter & Intra-assay)[5], < 8.0% (Inter-day)[3] | < 15% (for general amino acids) | LC-MS/MS methods for NAA consistently show high precision. |
| Accuracy (% Recovery) | 92.6-107.0%[2], 98.9-102.5%[5], 98-103%[8] | 85-115% (for general amino acids) | Both methods can achieve high accuracy, though LC-MS/MS data for NAA is more extensively published. |
| Sample Throughput | Higher (minimal sample prep)[1][5] | Lower (requires derivatization)[9] | The "dilute and shoot" capability of many LC-MS/MS methods allows for faster sample analysis. |
| Matrix Effects | More prone to ion suppression/enhancement. | Less prone, but derivatization can introduce variability. | Stable isotope-labeled internal standards are crucial for mitigating matrix effects in both methods. |
| Derivatization | Not typically required.[1][5] Some methods use esterification to improve chromatography.[8] | Mandatory for NAA analysis.[6] | Derivatization adds a time-consuming step to the GC-MS workflow. |
Experimental Workflows and Logical Comparison
The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and a logical comparison of the key features of LC-MS/MS and GC-MS for NAA analysis.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-matrix HILIC-MS/MS method for the quantitation of endogenous small molecule neurological biomarker N-acetyl aspartic acid (NAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetyl-L-aspartic acid-d3 Based Assays: Linearity and Limits of Detection
This guide provides a detailed comparison of analytical methods for the quantification of N-Acetyl-L-aspartic acid (NAA), with a focus on assays utilizing its deuterated stable isotope, N-Acetyl-L-aspartic acid-d3 (NAA-d3), as an internal standard. The performance characteristics, including linearity and limits of detection, of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods are presented. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive bioanalytical assays for NAA.
Introduction
N-Acetyl-L-aspartic acid is an abundant amino acid derivative in the central nervous system and serves as a biomarker for neuronal health and integrity. Accurate quantification of NAA in biological matrices such as urine, plasma, and cerebrospinal fluid is crucial for the diagnosis and monitoring of various neurological disorders, including Canavan disease. The use of a stable isotope-labeled internal standard like NAA-d3 is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and instrument response.
Performance Comparison of NAA-d3 Based Assays
The following tables summarize the linearity and limits of detection for NAA quantification using NAA-d3 as an internal standard in LC-MS/MS and GC-MS assays, based on published data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely adopted technique for NAA analysis due to its high specificity, sensitivity, and minimal sample preparation requirements.
| Matrix | Linear Range | Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Reference |
| Urine | Up to 2000 µmol/L | 1 µmol/L | Not Reported | [1][2] |
| Urine | Up to 2 mmol/L | 1 µmol/L | Not Reported | [1] |
| Dried Blood Spot | Not Specified | 0.06 µmol/dm³ (estimated) | Not Reported | |
| Plasma | 2.5 - 50 µM | Not Specified | 0.9949 | [3] |
| Plasma | Not Specified | 0.06 ng/mL (instrumental) | Not Reported | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like NAA, derivatization is required to increase volatility prior to analysis. While specific quantitative data from abstracts is limited, the high sensitivity of the technique is frequently noted.[5][6][7]
| Matrix | Linear Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Reference |
| Urine | Not Reported | Sub-picogram amounts of pure derivatives detectable | Not Reported | [6] |
| Urine, CSF | Not Reported | Sufficiently sensitive for solvent extraction techniques | Not Reported | [5][7] |
Alternative Internal Standards
While NAA-d3 is the most common and effective internal standard for NAA quantification, other compounds have been explored. One study utilized methylsuccinic acid as a non-isotopic internal standard for an HPLC method. However, stable isotope-labeled internal standards like NAA-d3 are generally preferred as they more closely mimic the analyte's behavior during sample processing and analysis, leading to more accurate and precise results.
Experimental Protocols
LC-MS/MS Method for NAA in Urine
This protocol is a simplified representation of a "dilute and shoot" method.
-
Sample Preparation :
-
Add a known concentration of NAA-d3 internal standard to a urine sample.
-
Vortex mix the sample.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant for injection.
-
-
Chromatography :
-
Column : C8 or C18 analytical column.
-
Mobile Phase : A gradient of water and acetonitrile with a small percentage of formic acid is commonly used.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
GC-MS Method for NAA in Urine (with Derivatization)
This protocol involves a chemical derivatization step to make NAA volatile for GC analysis.
-
Sample Preparation :
-
Add a known concentration of NAA-d3 internal standard to a urine sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate organic acids.
-
Evaporate the solvent to dryness.
-
-
Derivatization :
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA or MTBSTFA) to convert the carboxylic acid and amine groups to more volatile derivatives.
-
Heat the sample to complete the derivatization reaction.
-
-
Gas Chromatography :
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Injection : Split or splitless injection.
-
Temperature Program : A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized NAA and NAA-d3.
-
Method Comparison and Visualization
Logical Workflow for Method Selection
The choice between LC-MS/MS and GC-MS depends on several factors, including the desired sensitivity, sample throughput, and available instrumentation.
Caption: A decision tree to guide the selection between LC-MS/MS and GC-MS for NAA analysis.
Experimental Workflow Comparison
The following diagram illustrates the key steps in both the LC-MS/MS and GC-MS workflows for NAA quantification.
Caption: A comparative diagram of the experimental workflows for LC-MS/MS and GC-MS analysis of NAA.
Conclusion
Both LC-MS/MS and GC-MS are suitable techniques for the quantification of N-Acetyl-L-aspartic acid using NAA-d3 as an internal standard. LC-MS/MS offers the advantage of simpler sample preparation and high throughput, making it well-suited for clinical and research laboratories analyzing a large number of samples. GC-MS, while requiring a derivatization step, can also provide high sensitivity. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, desired level of sensitivity, and available instrumentation. The use of a deuterated internal standard such as NAA-d3 is highly recommended for both platforms to ensure the highest accuracy and precision.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. louis.uah.edu [louis.uah.edu]
- 4. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 6. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 7. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylaspartate Reference Ranges: A Comparative Guide for Healthy and Diseased Cohorts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-acetylaspartate (NAA) Levels in Health and Disease, Supported by Experimental Data.
N-acetylaspartate (NAA) is a highly concentrated amino acid derivative in the central nervous system and is widely regarded as a non-invasive biomarker of neuronal health and viability. Its levels can be quantitatively assessed using techniques such as magnetic resonance spectroscopy (MRS) and high-performance liquid chromatography (HPLC). This guide provides a comparative overview of NAA reference ranges in healthy individuals versus those affected by neurological disorders such as Canavan disease, Alzheimer's disease, and traumatic brain injury (TBI).
Data Presentation: Comparative NAA Concentrations
The following tables summarize quantitative data on NAA concentrations across different patient cohorts and brain regions, providing a basis for comparison.
Table 1: N-Acetylaspartate (NAA) Reference Ranges in Healthy Patient Cohorts
| Cohort | Brain Region | NAA Concentration (mmol/L) | Measurement Method |
| Healthy Adults | Whole Brain | 12.5 ± 1.4[1] | 1H-MRS |
| Whole Brain | 12.1 ± 1.5[2] | 1H-MRS | |
| Whole Brain | 10.63 (95% CI: 10.43-10.82)[3] | 1H-MRS | |
| Frontal Lobe | 8.45[4] | 1H-MRS | |
| Parieto-occipital Cortex | Higher than Anterior Cingulate Cortex | 1H-MRS | |
| Healthy Children | Basal Ganglia (8-17 years) | 10.9[5] | 1H-MRS |
| General Note | Developing Brain | NAA levels are initially low and increase with brain maturation, becoming the dominant peak in MRS spectra by 6 months of age.[4] | 1H-MRS |
Table 2: N-Acetylaspartate (NAA) Concentrations in Diseased Patient Cohorts
| Disease State | Brain Region | NAA Concentration / Change | Measurement Method |
| Canavan Disease | Brain (General) | Markedly elevated NAA peak and NAA:creatinine ratio are pathognomonic.[6] In vivo 1H-MRS documents a 30% or greater elevation in brain NAA concentration.[7] | 1H-MRS |
| Urine (Typical Phenotype) | Mean: 1369 mmol/mol creatinine (Range: 391.7-2420) | Not specified | |
| Urine (Mild Phenotype) | Mean: 525.3 mmol/mol creatinine (Range: 25.2-1335) | Not specified | |
| Alzheimer's Disease | Hippocampus (Left) | Reduced by 13% compared to controls.[7][8] | 1H-MRS |
| Hippocampus (Right) | Reduced by 15.5% in atrophy-corrected measurements.[9] | 1H-MRS | |
| Hippocampus (Left) | Reduced by 16.2% in atrophy-corrected measurements.[9] | 1H-MRS | |
| Medial Temporal Lobe | Reduced by 21% compared to healthy subjects.[10] | 1H-MRS | |
| Parietal Lobe Gray Matter | Reduced by 13% to 18% compared to healthy subjects.[10] | 1H-MRS | |
| Traumatic Brain Injury (TBI) | Various (Meta-analysis) | Overall medium effect size reduction (g = -0.60).[6] | 1H-MRS |
| Frontal Lobe | Significant reduction (g = -1.00).[6] | 1H-MRS | |
| Parietal Lobe | Significant reduction (g = -0.47).[6] | 1H-MRS | |
| Parieto-occipital Region | Significant reduction (g = -0.84).[6] | 1H-MRS | |
| Corpus Callosum | Significant reduction (g = -1.07).[6] | 1H-MRS | |
| General Note | NAA levels are reduced proportionately to the degree of tissue damage.[11][12] | 1H-MRS |
Experimental Protocols
The quantification of NAA is primarily achieved through two key experimental techniques: proton magnetic resonance spectroscopy (¹H-MRS) for in vivo measurements and high-performance liquid chromatography (HPLC) for ex vivo analysis of tissue extracts.
Proton Magnetic Resonance Spectroscopy (¹H-MRS) for In Vivo NAA Quantification
¹H-MRS is a non-invasive imaging technique that measures the concentration of various metabolites in the brain.
-
Pulse Sequences: Single-voxel spectroscopy (SVS) techniques such as STEAM (Stimulated Echo Acquisition Mode) and LASER (Localization by Adiabatic Selective Refocusing) are commonly employed to acquire spectra from a specific volume of interest (VOI) in the brain.
-
Data Acquisition Parameters:
-
Echo Time (TE): A short TE (e.g., 20-30 ms) is often used to minimize T2 relaxation effects and maximize the signal-to-noise ratio (SNR) for NAA, which has a prominent peak at 2.02 ppm.
-
Repetition Time (TR): A long TR (e.g., 1.5-3 seconds) is used to allow for full T1 relaxation of the metabolites, ensuring the signal intensity is proportional to the concentration.
-
-
Quantification:
-
Internal Referencing: The concentration of NAA is often expressed as a ratio to an internal standard, typically creatine (Cr), which is assumed to be relatively stable in the brain.
-
Absolute Quantification: For absolute concentration values (in mmol/L), the unsuppressed water signal from the same VOI is used as an internal reference. External reference standards containing a known concentration of NAA are also utilized for calibration.
-
-
Data Analysis: Sophisticated software packages are used to fit the acquired spectra and determine the area under the NAA peak, which is proportional to its concentration.
High-Performance Liquid Chromatography (HPLC) for Ex Vivo NAA Quantification
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable buffer.
-
Proteins are precipitated using an acid, such as perchloric acid.
-
The sample is centrifuged, and the supernatant containing the metabolites is collected.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An ion-pairing reagent, such as tetrabutylammonium hydroxide, is often included in the mobile phase (e.g., a buffer of potassium phosphate and methanol) to improve the retention and separation of the highly polar NAA molecule.
-
Detection: NAA is detected using an ultraviolet (UV) detector, typically at a wavelength of 210 nm.
-
-
Quantification: The concentration of NAA in the sample is determined by comparing the peak area of NAA in the sample chromatogram to a calibration curve generated from standards of known NAA concentrations.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. ajnr.org [ajnr.org]
- 2. Longitudinal Whole-Brain N-Acetylaspartate Concentration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total brain N-acetylaspartate concentration in normal, age-grouped females: quantitation with non-echo proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormally High Levels of Brain N-Acetylaspartate in Children with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Spectroscopy of Traumatic Brain Injury and Subconcussive Hits: A Systematic Review and Meta–Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Whole brain N-acetylaspartate concentration is conserved throughout normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetic resonance spectroscopy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. Brain neurometabolites differences in individuals with subjective cognitive decline plus: a quantitative single- and multi-voxel proton magnetic resonance spectroscopy study - Yang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
Safety Operating Guide
Proper Disposal of N-Acetyl-L-aspartic acid-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Acetyl-L-aspartic acid-d3, a deuterated derivative of N-Acetyl-L-aspartic acid used in metabolic and neurodegenerative disease research. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Considerations
This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3).[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses, should be worn at all times during handling.[2][3] Work should be conducted in a well-ventilated area, and the formation of dust should be minimized.[2][3]
Summary of Key Disposal and Safety Data
For quick reference, the following table summarizes the essential quantitative and qualitative data for the safe disposal of this compound.
| Property | Value/Instruction | Citation |
| Physical Form | Solid | [1] |
| Combustibility | Combustible Solid | [1] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [1] |
| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility. | [1][2] |
| Secondary Disposal | Secure landfill, only if deemed appropriate by local regulations and waste management professionals. | [1] |
| Spill Containment | Avoid dust formation. Do not allow entry into drains or waterways. Collect and place in a sealed container.[2][3] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves collection, storage, and transfer to a certified waste management provider.
1. Waste Segregation and Collection:
-
At the point of generation, carefully collect waste this compound.
-
Use a designated, properly labeled, and sealed container for accumulation. It is advisable to use containers specifically designated for combustible solids.[2]
-
Never mix this compound waste with other chemical waste streams, particularly oxidizers, to prevent hazardous reactions.[2][4]
2. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste," "Combustible Solid," and include the full chemical name: "this compound."
-
Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and equipped with fire suppression systems.[2][4]
-
Ensure the storage area is away from sources of ignition, heat, and direct sunlight.[4]
3. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable environmental services or hazardous waste disposal company.[5]
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.
-
The preferred method of disposal for combustible solids is high-temperature incineration in a specialized facility equipped with pollution control measures.[1][2]
4. Spill and Emergency Procedures:
-
Isolate the area and prevent the substance from entering drains or waterways.[2][3]
-
Carefully sweep or scoop the spilled solid into a labeled container for disposal.
-
Wash the affected area with soap and water after the cleanup is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-L-aspartic acid-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Acetyl-L-aspartic acid-d3, a deuterated derivative of N-Acetyl-L-aspartic acid used in neurodegenerative disease research.[1] Adherence to these procedural steps will help maintain a safe laboratory environment and ensure proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Gloves | Chemical impermeable gloves. Nitrile rubber, butyl rubber, or polychloroprene are suitable materials.[2][3] |
| Protective Clothing | Fire/flame resistant and impervious clothing or a lab coat.[2] | |
| Respiratory | Respirator | Generally not required with adequate ventilation.[4] For situations where dust may be generated, a particulate respirator is recommended. For firefighting, a self-contained breathing apparatus is necessary.[2][3] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory to its storage is critical for safety and maintaining the integrity of the compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5] Local exhaust ventilation is required where solids are handled as powders or crystals to prevent accumulation and recirculation of particulates.[3]
Handling Procedures
-
Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.[2][5]
-
Prevent Contact: Avoid contact with skin and eyes.[2][5] Do not breathe in dust, vapors, mist, or gas.[2][5]
-
Use Appropriate Tools: Employ non-sparking tools to prevent ignition sources.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[6] Contaminated gloves should be removed and disposed of properly, and hands should be washed and dried thoroughly.[3]
Storage
-
Container: Keep the container tightly closed.[2]
-
Environment: Store in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials, such as oxidizing agents.[2][3]
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Spill and Leak Procedures
-
Minor Spills:
-
Major Spills:
Waste Disposal
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not let the product enter drains.[2][5]
-
Contaminated Materials: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[6][8]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
